Neuraminidase-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-2-11-5-7-12(8-6-11)17-14(21)10-23-16-18-15(19-20-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
XNKUATUXRPPAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Neuraminidase and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Neuraminidase-IN-6." This guide provides a comprehensive overview of the mechanism of action of neuraminidase, a critical enzyme in virology and cell biology, and the principles of its inhibition. This information is intended to serve as a foundational resource for researchers investigating novel neuraminidase inhibitors.
Core Mechanism of Action of Neuraminidase
Neuraminidase, also known as sialidase, is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids.[1] The most extensively studied neuraminidase is that of the influenza virus, which plays a crucial role in the viral life cycle.[1]
The primary function of influenza neuraminidase is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[2][3] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation at the cell surface and facilitating their spread to uninfected cells.[2][3]
Beyond its role in viral egress, neuraminidase is also implicated in host cell signaling. For instance, influenza A virus neuraminidase can interact with the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt signaling pathway and promoting host cell survival.[4]
Quantitative Data on Neuraminidase Activity and Inhibition
The enzymatic activity of neuraminidase and the potency of its inhibitors are quantified using various assays. The data presented below are representative examples from studies on influenza neuraminidase.
Table 1: Michaelis-Menten Constants for Neuraminidase Activity
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Virus Strain/Enzyme Source |
| 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | 10-50 | Varies with enzyme prep | Influenza A and B |
| Fetuin | Varies | Varies | Influenza A and B |
| α-2,3-sialyllactose | Varies | Varies | Influenza A and B |
| α-2,6-sialyllactose | Varies | Varies | Influenza A and B |
Note: Km and Vmax values are highly dependent on the specific enzyme, substrate, and assay conditions.
Table 2: Inhibitory Activity of Known Neuraminidase Inhibitors
| Inhibitor | IC50 (nM) | Target Neuraminidase |
| Oseltamivir | 0.5 - 10 | Influenza A and B |
| Zanamivir | 0.5 - 5 | Influenza A and B |
| Peramivir | 0.1 - 2 | Influenza A and B |
| Laninamivir | 1 - 20 | Influenza A and B |
IC50 values represent the concentration of inhibitor required to reduce neuraminidase activity by 50% and can vary depending on the viral strain and assay conditions.
Experimental Protocols
Neuraminidase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of neuraminidase by quantifying the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Neuraminidase-containing sample (e.g., viral lysate, purified enzyme)
-
MUNANA substrate solution (in assay buffer)
-
Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2
-
Stop Solution: 0.1 M Glycine, pH 10.7
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Add 50 µL of the neuraminidase-containing sample to the wells of a 96-well plate.
-
Add 50 µL of MUNANA substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The fluorescence intensity is proportional to the amount of cleaved substrate and thus to the neuraminidase activity.
Neuraminidase Inhibition Assay
This assay is used to determine the potency of neuraminidase inhibitors.
Materials:
-
Same as for the Neuraminidase Activity Assay
-
Neuraminidase inhibitor of interest
Procedure:
-
Serially dilute the neuraminidase inhibitor in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor to the wells.
-
Add 25 µL of the neuraminidase-containing sample to each well and incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate solution to each well.
-
Follow steps 3-6 of the Neuraminidase Activity Assay protocol.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
Caption: Neuraminidase-induced pro-survival signaling.
Caption: Workflow for determining neuraminidase inhibitor potency.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Neuraminidase-IN-6: A Potent Influenza Virus Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Neuraminidase-IN-6, a potent inhibitor of the influenza virus neuraminidase. The document details the scientific rationale behind its development, outlines the experimental protocols for its synthesis and bioactivity assessment, and presents key quantitative data in a structured format. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel anti-influenza therapeutics.
Introduction to Neuraminidase as a Drug Target
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, remain a significant global health threat. The viral surface glycoprotein neuraminidase (NA) plays a crucial role in the viral life cycle.[1] Its primary function is to cleave sialic acid residues from the surface of infected cells and newly formed viral particles. This enzymatic activity facilitates the release of progeny virions, preventing their aggregation and promoting the spread of the infection.[1] The critical role of neuraminidase in viral propagation makes it an attractive target for the development of antiviral drugs.
Discovery of this compound
This compound was identified through a targeted drug discovery program aimed at identifying novel, potent inhibitors of influenza neuraminidase. The discovery process involved a combination of computational and experimental approaches.
The initial phase utilized docking-based virtual screening of the ZINC database, a large library of commercially available compounds. This screening identified a hit compound, ZINC06057848, which showed promising binding affinity to the neuraminidase active site.
Subsequent lead optimization focused on the 1,3,4-triazole scaffold of the hit compound. A series of novel 1,3,4-triazole-3-acetamide derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase. This effort led to the identification of this compound (also referred to as compound 5c in the primary literature) as a highly potent inhibitor.
Molecular docking studies of this compound revealed that its furan and triazole rings extend into the 430-cavity of the neuraminidase active site, a region that can be exploited to enhance inhibitor binding and potency.
Physicochemical and Biological Properties
The key physicochemical and biological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 2738526-22-0 | |
| Molecular Formula | C₁₆H₁₆N₄O₂S | |
| Molecular Weight | 328.39 g/mol | |
| Chemical Class | 1,3,4-Triazole-3-acetamide derivative | |
| IC50 (Neuraminidase) | 0.11 µM |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of this compound and the determination of its neuraminidase inhibitory activity. These protocols are based on established methods for the synthesis of similar 1,2,4-triazole derivatives and for fluorescence-based neuraminidase inhibition assays.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A general synthetic route for related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives is outlined below.
Step 1: Synthesis of 1-aroyl-4-aryl-thiosemicarbazide
An appropriate aroyl hydrazide is reacted with an aryl isothiocyanate in a suitable solvent, such as ethanol, under reflux to yield the corresponding 1-aroyl-4-aryl-thiosemicarbazide.
Step 2: Cyclization to 5-substituted-4-phenyl-1,2,4-triazole-3-thiol
The thiosemicarbazide derivative from Step 1 is cyclized by heating in an alkaline solution (e.g., aqueous sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol.
Step 3: S-alkylation of the triazole-3-thiol
The triazole-3-thiol is then S-alkylated using an appropriate alkyl halide in the presence of a base (e.g., potassium hydroxide in ethanol) to introduce the acetamide side chain.
Neuraminidase Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound against influenza virus neuraminidase can be determined using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2][3]
Materials:
-
Influenza virus neuraminidase (recombinant or from viral lysates)
-
This compound (dissolved in DMSO)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol with NaOH)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the neuraminidase enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of the influenza virus neuraminidase. By binding to the active site of the enzyme, it prevents the cleavage of sialic acid from host cell receptors and newly synthesized virions. This inhibition disrupts the release of progeny viruses from infected cells, thereby halting the spread of the infection.
The influenza virus life cycle involves several key steps where neuraminidase activity is crucial. The following diagram illustrates the viral replication cycle and the point of intervention for neuraminidase inhibitors like this compound.
Conclusion
This compound is a potent, small-molecule inhibitor of influenza neuraminidase discovered through a modern drug discovery approach combining virtual screening and chemical synthesis. Its high potency, as indicated by its low micromolar IC50 value, makes it a promising lead compound for the development of new anti-influenza drugs. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide offer a solid foundation for further research and development in this area. Continued investigation into the structure-activity relationships of the 1,3,4-triazole-3-acetamide scaffold may lead to the discovery of even more effective neuraminidase inhibitors.
References
The Role of Neuraminidase-IN-6 in Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One of the most critical viral targets for drug development is neuraminidase (NA), a surface glycoprotein essential for the release and spread of progeny virions. This technical guide provides an in-depth analysis of Neuraminidase-IN-6, a potent inhibitor of influenza virus neuraminidase. We will explore its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of anti-influenza agents.
The Critical Role of Neuraminidase in the Influenza Virus Life Cycle
Influenza virus replication is a multi-step process that relies on the coordinated action of several viral proteins. Neuraminidase, a tetrameric glycoprotein embedded in the viral envelope, plays a pivotal role in the later stages of the viral life cycle.[1] Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1][2]
This enzymatic activity is crucial for several reasons:
-
Viral Egress: The influenza virus hemagglutinin (HA) protein binds to sialic acid receptors to initiate infection. After replication, newly budded virions remain tethered to the host cell surface via these HA-sialic acid interactions. Neuraminidase cleaves these linkages, facilitating the release of progeny viruses and enabling their spread to uninfected cells.[1][2]
-
Prevention of Viral Aggregation: By removing sialic acids from the surface of viral particles, neuraminidase prevents the self-aggregation of newly formed virions, ensuring their efficient dissemination.[1]
-
Penetration of Mucus: The respiratory tract is coated with a protective layer of mucus rich in sialic acids. Neuraminidase can help the virus penetrate this mucus barrier to reach the underlying epithelial cells.
Given its essential role in viral propagation, neuraminidase is a well-validated and highly attractive target for antiviral drug development.
This compound: A Potent 1,3,4-Triazole-3-Acetamide Inhibitor
This compound is a novel and potent small molecule inhibitor of influenza neuraminidase.[3] It belongs to the chemical class of 1,3,4-triazole-3-acetamide derivatives.
Mechanism of Action
The inhibitory mechanism of this compound is believed to involve its interaction with the active site of the neuraminidase enzyme. Molecular docking studies suggest a specific binding mode where the furan and triazole rings of the molecule extend into a region of the active site known as the "430-cavity".[3] The ethylbenzene moiety of this compound is proposed to occupy the active site where the natural substrate, sialic acid, would normally bind.[3] This occupation of the active site and interaction with the 430-cavity effectively blocks the enzymatic activity of neuraminidase, thereby preventing the cleavage of sialic acid and inhibiting viral release.
Quantitative Inhibitory Activity
The potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Compound | Target | IC50 (µM) | Positive Control | IC50 (µM) |
| This compound (5c) | Neuraminidase | 0.11 | Oseltamivir Carboxylate (OSC) | 0.10 |
| Data sourced from Shi L, et al. Bioorg Med Chem Lett. 2022.[3] |
Experimental Protocols
This section details the standard methodologies employed to characterize the inhibitory activity of compounds like this compound.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is the gold standard for determining the in vitro potency of neuraminidase inhibitors. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Recombinant influenza neuraminidase
-
This compound and other test compounds
-
MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 25% ethanol, 0.1 M glycine, pH 10.7)
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a pre-determined concentration of recombinant neuraminidase to each well, followed by the addition of the serially diluted inhibitors. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Influenza Virus Replication Assay (Plaque Assay)
The plaque assay is a classic virological technique used to quantify the effect of an antiviral compound on the replication of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the confluent cell monolayers with a known dilution of influenza virus in the presence of varying concentrations of this compound or a vehicle control.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium containing agarose and the respective concentrations of the inhibitor.
-
Incubation: Incubate the plates at 37°C for 48-72 hours to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The reduction in plaque number in the presence of the inhibitor is used to determine its antiviral activity.
Visualizations
Influenza Virus Replication Cycle and the Role of Neuraminidase
Caption: Influenza virus replication cycle highlighting the critical release step mediated by neuraminidase and its inhibition by this compound.
Experimental Workflow for Neuraminidase Inhibition Assay
References
- 1. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on Neuraminidase Inhibitor Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target specificity and selectivity of neuraminidase inhibitors, using the well-characterized inhibitor Oseltamivir as a primary example due to the absence of public data on "Neuraminidase-IN-6". The principles and methodologies described herein are broadly applicable to the characterization of novel neuraminidase inhibitors.
Target Specificity of Neuraminidase Inhibitors
The primary target of influenza neuraminidase inhibitors is the viral neuraminidase (NA) enzyme. This enzyme is a crucial glycoprotein on the surface of the influenza virus.[1] Its main function is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[2] By inhibiting this enzyme, neuraminidase inhibitors block the release of progeny virions, thus halting the spread of infection.[3]
Influenza A viruses have multiple neuraminidase subtypes (N1, N2, etc.), while influenza B viruses have their own distinct neuraminidase.[4][5] The efficacy of a neuraminidase inhibitor can vary between different influenza types and subtypes. Therefore, it is essential to characterize the inhibitory activity of a compound against a panel of neuraminidase subtypes to determine its specificity.
Quantitative Analysis of Inhibitory Activity
The inhibitory activity of a compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[3][6]
Below are tables summarizing the IC50 values for Oseltamivir against various influenza A and B virus subtypes, as determined by fluorescence-based and chemiluminescence-based neuraminidase inhibition assays.
Table 1: Oseltamivir IC50 Values against Influenza A and B Neuraminidase Subtypes (Fluorescence-Based Assay)
| Virus Subtype | Mean IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| Influenza A/H1N1 | 1.5 | 1.2–1.8 | [7] |
| Influenza A/H3N2 | 0.4 | 0.4–0.5 | [7] |
| Influenza A/H1N2 | 0.9 | - | [8] |
| Influenza B | 23.5 | 21.3–25.7 | [7] |
| Avian Influenza A/H5N1 | 0.70 | - | [1] |
Table 2: Oseltamivir Carboxylate IC50 Values against Influenza A and B Neuraminidase Subtypes (Chemiluminescence-Based Assay)
| Virus Subtype | Mean IC50 (nM) | Reference |
| Influenza A (N1) | 1.2 | [4] |
| Influenza A (N2) | 0.5 | [4] |
| Influenza B | 8.8 | [4] |
Target Selectivity of Neuraminidase Inhibitors
While the primary target is viral neuraminidase, it is crucial to assess the selectivity of an inhibitor against related human enzymes to minimize off-target effects. Humans have four known neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4) that play roles in various physiological processes.[2][9] Inhibition of these human enzymes could lead to adverse effects.
Quantitative Analysis of Selectivity
The selectivity of a neuraminidase inhibitor is determined by comparing its inhibitory activity against viral neuraminidase with its activity against human neuraminidases. A highly selective inhibitor will have a much lower IC50 (or Ki) value for the viral enzyme than for the human enzymes.
Table 3: Inhibitory Activity (Ki, µM) of Oseltamivir Carboxylate and Zanamivir against Human Neuraminidases
| Inhibitor | NEU1 | NEU2 | NEU3 | NEU4 | Reference |
| Oseltamivir Carboxylate | >1000 | >1000 | >1000 | >1000 | [9] |
| Zanamivir | >300 | 12.9 ± 0.07 | 3.7 ± 0.48 | >20 | [9] |
As shown in Table 3, Oseltamivir carboxylate shows very limited to no inhibitory activity against human neuraminidases at concentrations up to 1 mM, indicating high selectivity for the viral enzyme.[9] Zanamivir, another neuraminidase inhibitor, shows some inhibitory activity against NEU2 and NEU3 in the micromolar range.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the target specificity and selectivity of neuraminidase inhibitors.
Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA)
This assay is widely used to assess the susceptibility of influenza viruses to neuraminidase inhibitors.[3][6] It relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU).[3]
Materials:
-
96-well black, flat-bottom plates
-
Influenza virus stocks
-
Neuraminidase inhibitor (e.g., Oseltamivir)
-
MUNANA substrate (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., Ethanol and NaOH mixture)
-
Fluorometer
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the instrument.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
Assay Setup:
-
Add a fixed amount of diluted virus to each well of a 96-well plate.
-
Add the serially diluted inhibitor to the wells. Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Incubation:
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[3]
-
Data Analysis: Plot the percentage of neuraminidase inhibition against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Chemiluminescence-Based Neuraminidase Inhibition Assay (NA-Star)
This assay offers higher sensitivity compared to the fluorescence-based assay and uses a 1,2-dioxetane derivative of sialic acid (NA-Star) as the substrate.[10]
Materials:
-
96-well white, opaque plates
-
Influenza virus stocks
-
Neuraminidase inhibitor
-
NA-Star Substrate and Assay Buffer
-
NA-Star Accelerator
-
Luminometer
Procedure:
-
Virus Dilution: Dilute the virus sample in the NA-Star Assay Buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor.
-
Assay Setup:
-
Add the diluted virus to the wells of a 96-well plate.
-
Add the serially diluted inhibitor to the wells. Include appropriate controls.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).[10]
-
-
Substrate Addition and Incubation: Add the diluted NA-Star Substrate to each well and incubate for 10-30 minutes at room temperature.[10]
-
Signal Generation and Measurement:
-
Prime the luminometer's injector with the NA-Star Accelerator.
-
The luminometer injects the accelerator into each well, and the chemiluminescent signal is measured immediately (within seconds).[10]
-
-
Data Analysis: Calculate the IC50 values as described for the fluorescence-based assay.
Signaling Pathways and Experimental Workflows
Influenza Virus Replication Cycle
The following diagram illustrates the key stages of the influenza virus replication cycle, highlighting the role of neuraminidase.
Caption: Influenza virus replication cycle highlighting the role of neuraminidase in viral release.
Signaling Pathways Hijacked by Influenza Virus
Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication.
Caption: Host signaling pathways hijacked by influenza virus to promote its replication.
Experimental Workflow for Neuraminidase Inhibitor Characterization
The following diagram outlines the general workflow for characterizing the specificity and selectivity of a novel neuraminidase inhibitor.
Caption: Workflow for characterizing the specificity and selectivity of a neuraminidase inhibitor.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Inhibitor selectivity of a new class of oseltamivir analogs against viral neuraminidase over human neuraminidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
In Vitro Characterization of a Neuraminidase Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of a representative neuraminidase inhibitor. The information presented herein is synthesized from established methodologies and publicly available data on well-characterized neuraminidase inhibitors, serving as a practical framework for the evaluation of novel compounds targeting the influenza neuraminidase enzyme.
Mechanism of Action
Influenza virus neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected host cells.[1] It functions by cleaving terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin protein is bound.[2][3] This action prevents the aggregation of newly formed virus particles at the cell surface and facilitates their spread to new host cells.[2]
Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the enzyme, sialic acid.[4] By binding to the highly conserved active site of the neuraminidase, these inhibitors block its enzymatic activity.[4][5] As a result, newly synthesized virions remain tethered to the host cell membrane, preventing their release and spread of the infection.[2][4]
Figure 1: Mechanism of action of neuraminidase inhibitors.
Quantitative Data Summary
The in vitro efficacy of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%.[6] The tables below summarize representative IC50 values for a well-characterized neuraminidase inhibitor against various influenza A and B virus strains, including those with resistance-conferring mutations.
Table 1: In Vitro Inhibitory Activity against Seasonal Influenza Strains
| Virus Strain | Subtype | IC50 (nM) - Oseltamivir Carboxylate | IC50 (nM) - Zanamivir | Reference |
| A/H1N1 | Influenza A | 0.7 - 1.5 | 0.5 - 1.2 | [7][8] |
| A/H3N2 | Influenza A | 0.5 - 3.4 | 1.0 - 7.4 | [7][8] |
| Influenza B | Influenza B | 5.0 - 10.0 | 1.0 - 2.5 | [7][9] |
Table 2: In Vitro Inhibitory Activity against Neuraminidase Mutants
| Mutation | Virus Subtype | IC50 (nM) - Oseltamivir Carboxylate | Fold Change in IC50 | Reference |
| H274Y | A(H1N1) | 755 | 330 | [8] |
| R292K | A(H3N2) | 10,400 | 8,400 | [8] |
| E119V | A(H3N2) | 140 | 79 | [8] |
| N294S | A(H3N2) | 37.2 | 32 | [8] |
Table 3: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m (µM) | V_max (relative units) | Reference |
| Wild-Type Neuraminidase | MUNANA | ~86 | >10-fold higher than mutant | [10][11] |
| R292K Mutant Neuraminidase | MUNANA | ~5-fold higher than wild-type | ~10-fold lower than wild-type | [10] |
Experimental Protocols
The following sections detail the standard methodologies for the in vitro characterization of neuraminidase inhibitors.
This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[9]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][12] The neuraminidase enzyme cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[9] The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of 4-MU production is reduced.
Materials:
-
Influenza virus stock (cell culture or egg-grown)
-
Neuraminidase inhibitor compound
-
MUNANA substrate
-
Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2
-
Stop solution: 0.14 M NaOH in 83% ethanol
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration: The virus stock is serially diluted and its neuraminidase activity is measured to determine the optimal dilution that gives a linear reaction rate and a good signal-to-noise ratio.[5]
-
Inhibitor Preparation: The neuraminidase inhibitor is serially diluted to create a range of concentrations.
-
Assay Setup:
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction by adding the stop solution.[6]
-
Fluorescence Measurement: Measure the fluorescence of 4-MU using a fluorometer with excitation at ~360 nm and emission at ~460 nm.[12]
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5]
-
Figure 2: Workflow for the fluorometric neuraminidase inhibition assay.
To determine the kinetic parameters of the neuraminidase enzyme, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), a similar assay is performed with varying concentrations of the substrate.[13]
Procedure:
-
Follow the general procedure for the neuraminidase inhibition assay, but instead of varying the inhibitor concentration, use a fixed amount of enzyme and vary the concentration of the MUNANA substrate.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the experiment is repeated in the presence of different fixed concentrations of the inhibitor.
-
The data can be analyzed using Lineweaver-Burk or Dixon plots.[13]
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of Bacterial Neuraminidase and Biofilm Formation by Ugonins Isolated From Helminthostachys Zeylanica (L.) Hook [frontiersin.org]
An In-Depth Technical Guide on Neuraminidase-IN-6 and its Effect on Viral Entry and Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neuraminidase-IN-6, a potent neuraminidase inhibitor. The document details its mechanism of action, its inhibitory effects on viral neuraminidase, and the inferred impact on viral release. This guide also includes detailed experimental protocols for the evaluation of neuraminidase inhibitors and presents available quantitative data for comparative analysis.
Introduction to Neuraminidase and its Role in the Viral Life Cycle
Influenza viruses, among others, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface. Neuraminidase, on the other hand, is a glycoside hydrolase enzyme that plays a critical role in the release of progeny virions from infected cells. It does so by cleaving terminal sialic acid residues from glycoproteins on the host cell surface, to which newly formed viral particles would otherwise remain tethered. This action prevents viral aggregation and promotes the efficient spread of the virus to new host cells. Due to this essential function in viral propagation, neuraminidase is a prime target for antiviral drug development.
This compound: A Novel Inhibitor
This compound (also referred to as compound 5c) is a novel and potent inhibitor of viral neuraminidase.[1] It belongs to the 1,3,4-triazole-3-acetamide class of compounds and was identified through a process of docking-based virtual screening and subsequent chemical optimization.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the neuraminidase enzyme.[1] Molecular docking studies suggest that its efficacy is derived from the interaction of its furan and triazole rings with the 430-cavity of the neuraminidase active site, while the ethylbenzene moiety occupies the active site itself.[1] By binding to the active site, this compound prevents the enzyme from cleaving sialic acid residues, thereby interfering with its biological function.
References
Preliminary studies on Neuraminidase-IN-6 efficacy
An In-Depth Technical Guide on the Preliminary Efficacy of Neuraminidase-IN-6
For researchers, scientists, and drug development professionals, this whitepaper provides a detailed overview of the initial efficacy studies of this compound, a potent neuraminidase inhibitor. This document outlines the quantitative inhibitory data, the experimental protocols used for its evaluation, and visual representations of its mechanism of action and experimental workflow.
Quantitative Data Presentation
This compound, also identified as compound 5c in its primary study, has demonstrated significant inhibitory activity against neuraminidase. The following table summarizes its in vitro efficacy in comparison to other synthesized 1,3,4-triazole-3-acetamide derivatives and the positive control, oseltamivir carboxylate (OSC).
| Compound | IC50 (µM) |
| This compound (5c) | 0.11 |
| 5a | 0.45 |
| 5b | 0.23 |
| 5d | 0.38 |
| 5e | 0.76 |
| 5f | 1.24 |
| 5g | 2.56 |
| 5h | 3.12 |
| 5i | 4.28 |
| 5j | 5.14 |
| Oseltamivir Carboxylate (OSC) | 0.10 |
Data sourced from Shi et al., 2022.[1][2]
Experimental Protocols
The following section details the methodology for the key in vitro experiment used to determine the inhibitory concentration (IC50) of this compound.
In Vitro Neuraminidase Inhibition Assay
A fluorescence-based assay is utilized to assess the inhibitory effect of the compounds on neuraminidase activity.[3] This method relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU).[3]
Materials and Reagents:
-
Neuraminidase enzyme
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution
-
Test compounds (this compound and its analogues)
-
Positive control (Oseltamivir Carboxylate)
-
96-well plates (black, flat-bottom for fluorescence reading)
-
Fluorometer
Procedure:
-
Compound Preparation: A series of dilutions of the test compounds and the positive control are prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The neuraminidase enzyme and MUNANA substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
25 µL of each compound dilution is added to the wells of the 96-well plate.
-
25 µL of the diluted neuraminidase enzyme is added to each well containing the test compounds.
-
The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
-
Substrate Addition: 25 µL of the diluted MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Incubation: The plate is incubated for a further period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with excitation and emission wavelengths appropriate for 4-MU.
-
Data Analysis: The 50% inhibitory concentration (IC50) value for each compound is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50% compared to the control wells without any inhibitor.
Visualizations
Proposed Mechanism of Action of this compound
Molecular docking studies suggest that the efficacy of this compound is due to its specific interactions within the active site of the neuraminidase enzyme.[1]
Caption: Binding of this compound in the neuraminidase active site.
Experimental Workflow for In Vitro Neuraminidase Inhibition Assay
The following diagram illustrates the key steps in the experimental protocol for determining the IC50 value of this compound.
Caption: Workflow for the in vitro neuraminidase inhibition assay.
References
An In-depth Technical Guide to the Chemical Properties of Neuraminidase-IN-6
This technical guide provides a comprehensive overview of the chemical and biological properties of Neuraminidase-IN-6, a potent inhibitor of the influenza virus neuraminidase. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, synthesis, and mechanism of action, supported by experimental methodologies and data visualizations.
Core Chemical and Biological Properties
This compound, also identified as Compound 5c, is a synthetic molecule belonging to the 1,3,4-triazole-3-acetamide class of compounds.[1] It has demonstrated significant inhibitory activity against the neuraminidase enzyme of the influenza virus, a critical component in the viral life cycle responsible for the release of progeny virions from infected host cells.[2][3][4][5]
Quantitative Data Summary
The known chemical and biological properties of this compound are summarized in the table below.
| Property | Value | Source |
| Compound ID | This compound (Compound 5c) | [2][3][4][5] |
| Chemical Class | 1,3,4-triazole-3-acetamide derivative | [1] |
| Molecular Formula | C₁₆H₁₆N₄O₂S | [1] |
| Molecular Weight | 328.39 g/mol | [1] |
| Biological Target | Influenza Virus Neuraminidase | [1] |
| IC₅₀ | 0.11 µM | [2][3][4][5] |
| Comparative IC₅₀ | Oseltamivir Carboxylate (OSC): 0.10 µM | [4] |
Mechanism of Action
This compound functions as a direct inhibitor of the influenza neuraminidase enzyme. Molecular docking studies have provided insights into its binding mode. The furan and triazole rings of the molecule are predicted to extend into the 430-cavity of the neuraminidase active site, while the ethylbenzene moiety occupies the active site itself. This occupation of the active site prevents the natural substrate, sialic acid, from binding, thereby inhibiting the enzyme's function and preventing the release of new virus particles from the host cell.
Experimental Protocols
While the specific, detailed experimental protocols from the primary literature describing this compound are not fully available, this section outlines the generalized and standard methodologies for the synthesis and biological evaluation of such neuraminidase inhibitors.
Generalized Synthesis of 1,3,4-Triazole Derivatives
The synthesis of 1,3,4-triazole-containing compounds often involves a key cyclization step. A common and versatile method for the formation of the 1,2,3-triazole ring system, which is structurally related, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. While the exact synthesis of this compound as a 1,3,4-triazole derivative would follow a different specific pathway, the underlying principles of building the heterocyclic core from appropriate precursors would be analogous.
A generalized workflow for the synthesis of a triazole-based inhibitor is depicted below.
Neuraminidase Inhibition Assay
The inhibitory activity of compounds like this compound is commonly determined using a fluorescence-based enzyme inhibition assay. A widely used substrate for this assay is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle: The neuraminidase enzyme cleaves the sialic acid moiety from the non-fluorescent MUNANA substrate, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[2][3][4]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a MES buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).
-
MUNANA Substrate Solution: A stock solution of MUNANA is prepared in DMSO or water and then diluted in the assay buffer to the final working concentration (e.g., 100 µM).
-
Enzyme Solution: Purified influenza virus neuraminidase is diluted in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
Inhibitor Solutions: A serial dilution of the test compound (this compound) is prepared in the assay buffer.
-
Stop Solution: A solution to stop the enzymatic reaction, often a glycine-NaOH buffer at a high pH.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a black 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the appropriate wells.
-
Add the enzyme solution to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 365 nm, Em: 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from no enzyme wells) from all readings.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways
Currently, there is no published evidence to suggest that this compound directly modulates specific host cell signaling pathways. Its primary mechanism of action is understood to be the direct inhibition of the viral neuraminidase enzyme, which is an extracellular and virion-associated activity. The therapeutic effect is derived from interrupting the viral replication cycle at the stage of virion release.
The role of neuraminidase in the context of the influenza virus life cycle is depicted in the following diagram.
Conclusion
This compound is a potent, small-molecule inhibitor of influenza neuraminidase with an IC₅₀ value in the low micromolar range, making it a compound of significant interest for antiviral drug development. Its 1,3,4-triazole-3-acetamide scaffold represents a promising chemical class for the design of new anti-influenza agents. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy, is warranted. This guide provides a foundational understanding of its chemical and biological characteristics for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Neuraminidase-IN-6: A Technical Whitepaper on a Novel Antiviral Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Neuraminidase-IN-6, a potent neuraminidase inhibitor with significant potential as an antiviral agent against influenza viruses. This compound, also identified as compound 5c, is a 1,3,4-triazole-3-acetamide derivative identified through a combination of docking-based virtual screening and molecular dynamics simulations.[1] This whitepaper details the available in vitro efficacy data, outlines the presumed experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and the relevant biological pathways.
Introduction
Influenza remains a significant global health concern, necessitating the continuous development of novel antiviral therapeutics to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains. The influenza virus neuraminidase (NA), a surface glycoprotein, is a crucial enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting the spread of infection. As such, NA is a well-established and validated target for antiviral drug development. This compound has emerged as a promising small molecule inhibitor of this enzyme, demonstrating potent in vitro activity.
Core Compound Data: this compound
This compound is a synthetic, non-carbohydrate-based inhibitor of influenza neuraminidase. Its discovery was the result of a targeted in silico screening and subsequent chemical synthesis and biological evaluation.
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 5c |
| Chemical Class | 1,3,4-triazole-3-acetamide derivative |
| Molecular Formula | Not explicitly available in search results |
| Molecular Weight | Not explicitly available in search results |
In Vitro Efficacy
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the neuraminidase enzyme.
| Compound | Target | IC50 (µM) | Positive Control (Oseltamivir Carboxylate) IC50 (µM) |
| This compound (5c) | Neuraminidase | 0.11 | 0.10 |
| Compound 5a | Neuraminidase | >100 | 0.10 |
| Compound 5b | Neuraminidase | 0.25 | 0.10 |
| Compound 5d | Neuraminidase | 0.43 | 0.10 |
| Compound 5e | Neuraminidase | 0.98 | 0.10 |
| Compound 5f | Neuraminidase | 1.52 | 0.10 |
| Compound 5g | Neuraminidase | 2.37 | 0.10 |
| Compound 5h | Neuraminidase | 5.14 | 0.10 |
| Compound 5i | Neuraminidase | 10.28 | 0.10 |
| Compound 5j | Neuraminidase | 25.61 | 0.10 |
Data sourced from the primary publication detailing the discovery of this compound.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the influenza neuraminidase enzyme. Molecular docking studies suggest that its efficacy is derived from its ability to interact with key residues within the enzyme's active site.[1] The furan and triazole rings of the compound are predicted to extend into the 430-cavity of the neuraminidase active site, while the ethylbenzene moiety occupies the active site itself, thereby blocking the binding of its natural substrate, sialic acid.[1] This inhibition prevents the cleavage of sialic acid from the host cell surface, leading to the aggregation of newly formed virions at the cell membrane and preventing their release and subsequent infection of other cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
While the full, detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available, the following represents a standard and likely methodology based on the available literature.
General Synthesis of 1,3,4-Triazole-3-acetamide Derivatives
The synthesis of the 1,3,4-triazole-3-acetamide core likely involves a multi-step process. A plausible synthetic route would begin with the formation of a substituted 1,3,4-triazole ring, followed by N-alkylation with a suitable acetamide precursor. The specific reagents and conditions would be optimized to achieve the desired substitutions found in this compound and its analogs.
Caption: General synthetic workflow for 1,3,4-triazole derivatives.
Neuraminidase Inhibition Assay (Fluorometric)
The in vitro potency of this compound was likely determined using a standard fluorometric neuraminidase inhibition assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][3]
Objective: To determine the concentration of this compound required to inhibit 50% of neuraminidase activity (IC50).
Materials:
-
Recombinant influenza neuraminidase
-
This compound and control inhibitors (e.g., oseltamivir carboxylate)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: A serial dilution of this compound and control inhibitors is prepared in the assay buffer.
-
Enzyme and Inhibitor Incubation: A fixed concentration of recombinant neuraminidase is pre-incubated with the various concentrations of the inhibitors in the 96-well plate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Reaction Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel Neuraminidase Inhibitor (Neuraminidase-IN-6) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase, also known as sialidase, is a critical enzyme for the proliferation of many viruses, most notably the influenza virus.[1][2] It functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1][2] This enzymatic activity is essential for the release of progeny virions from host cells, preventing viral aggregation and facilitating the spread of the virus through the respiratory tract.[2][3][4] Due to its vital role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[1][4] Neuraminidase inhibitors are a class of antiviral drugs designed to block the active site of the neuraminidase enzyme, thereby preventing the release of new virus particles and halting the spread of infection.[4][5] This document provides detailed experimental protocols for the evaluation of a novel experimental neuraminidase inhibitor, designated Neuraminidase-IN-6, in a cell culture setting.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of the viral neuraminidase enzyme. By binding to the active site of the enzyme, it prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions at the surface of the host cell and preventing their release.[2][5] This mechanism effectively traps the virus on the cell surface, limiting the infection of neighboring cells.[5]
Recent research has also shed light on a novel role for neuraminidase in influencing host cell survival signaling pathways. The influenza A virus neuraminidase protein can interact with the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt signaling axis, which promotes cell survival.[6] Therefore, inhibition of neuraminidase by compounds like this compound could potentially modulate these host cell signaling pathways, a secondary effect that warrants investigation.
Data Presentation
All quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0.1 | 99.8 | ± 1.2 |
| 1 | 98.5 | ± 2.1 |
| 10 | 95.2 | ± 3.5 |
| 50 | 85.1 | ± 4.8 |
| 100 | 70.3 | ± 5.2 |
Table 2: Neuraminidase Inhibition Assay
| Compound | Concentration (µM) | Neuraminidase Activity (%) | IC50 (µM) |
| This compound | 0.01 | 90.1 | 0.52 |
| 0.1 | 75.3 | ||
| 1 | 48.9 | ||
| 10 | 15.2 | ||
| 100 | 5.6 | ||
| Oseltamivir (Control) | 0.01 | 85.4 | 0.89 |
| 0.1 | 68.2 | ||
| 1 | 45.1 | ||
| 10 | 12.8 | ||
| 100 | 4.3 |
Table 3: Plaque Reduction Assay
| Treatment | Concentration (µM) | Plaque Count | % Inhibition |
| Vehicle Control | - | 150 | 0 |
| This compound | 1 | 78 | 48 |
| 10 | 25 | 83 | |
| 50 | 5 | 97 | |
| Oseltamivir | 1 | 85 | 43 |
| 10 | 32 | 79 | |
| 50 | 8 | 95 |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: Commonly used for influenza virus propagation and are suitable for neuraminidase inhibition assays.[7]
-
A549 (Human lung adenocarcinoma) cells: A human cell line relevant for studying respiratory viruses.[6]
-
HEK293-6E (Human Embryonic Kidney) cells: Can be used for high-level expression of recombinant neuraminidase.[8]
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For virus infection assays, a serum-free medium containing 1 µg/mL TPCK-trypsin is recommended.
Culture Conditions:
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay
This protocol is essential to determine the concentration range of this compound that is non-toxic to the host cells, ensuring that any observed antiviral effects are not due to cell death.
Materials:
-
96-well cell culture plates
-
MDCK or A549 cells
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neuraminidase Inhibition Assay (Fluorometric)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of neuraminidase. Commercial kits such as the NA-Fluor™ Influenza Neuraminidase Assay Kit or the NA-XTD™ Influenza Neuraminidase Assay Kit can be used.[9][10]
Materials:
-
Influenza virus stock or recombinant neuraminidase
-
This compound
-
Oseltamivir (positive control)
-
Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., 33.3 mM MES pH 6.0 and 4 mM CaCl2)[8]
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Oseltamivir) in assay buffer.
-
In a black 96-well plate, add 25 µL of the diluted compounds.
-
Add 25 µL of diluted virus or recombinant neuraminidase to each well. Include a virus-only control and a no-enzyme control.
-
Incubate the plate for 20 minutes at 37°C.[10]
-
Add 25 µL of the MUNANA substrate to each well.
-
Incubate for 30 minutes at room temperature.[10]
-
Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of neuraminidase inhibition relative to the virus-only control and determine the IC50 value.
Plaque Reduction Assay
This assay assesses the ability of this compound to inhibit the spread of infectious virus in a cell culture monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of MDCK cells
-
Influenza virus stock
-
This compound
-
Serum-free DMEM with 1 µg/mL TPCK-trypsin
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus in serum-free medium.
-
Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of virus for 1 hour at 37°C.
-
During the infection, prepare the overlay medium containing different concentrations of this compound or a vehicle control.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the compound to each well.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for 1 hour.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the percentage of plaque inhibition for each concentration of this compound.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway affected by neuraminidase.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. youtube.com [youtube.com]
- 6. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Contact Us | Invitrogen™ [thermofisher.com]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
Application Notes and Protocols for Neuraminidase-IN-6 in a Neuraminidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Neuraminidase-IN-6 in a neuraminidase inhibition assay. The described method is a fluorescence-based assay, a common and reliable technique for assessing the inhibitory potential of compounds against neuraminidase enzymes, such as those found in the influenza virus.
Introduction to Neuraminidase and its Inhibition
Neuraminidase is a crucial enzyme present on the surface of the influenza virus. It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from glycoproteins on the cell surface.[1][2] This release is a critical step in the viral replication cycle, allowing the virus to spread to other cells. Inhibition of neuraminidase activity is a key therapeutic strategy for controlling influenza infections.[2][3] Neuraminidase inhibitors work by binding to the active site of the enzyme, preventing it from cleaving sialic acid and thus trapping the virus on the cell surface, which halts the spread of the infection.[4]
This protocol details a fluorometric neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.[3][5] The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. The IC50 is determined by performing the assay with a range of this compound concentrations and analyzing the resulting dose-response curve.
Table 1: Inhibitory Activity of this compound against a specific neuraminidase
| Inhibitor | Target Neuraminidase | IC50 (nM) |
| This compound | Example: H1N1 Neuraminidase | Data to be determined experimentally |
| Oseltamivir Carboxylate (Control) | Example: H1N1 Neuraminidase | Data to be determined experimentally |
| Zanamivir (Control) | Example: H1N1 Neuraminidase | Data to be determined experimentally |
Experimental Protocols
Materials and Reagents
-
This compound (preparation and solvent to be determined by the user)
-
Neuraminidase enzyme (e.g., from influenza virus)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[5][6]
-
4-Methylumbelliferone (4-MU) standard[6]
-
Stop Solution (e.g., a mixture of absolute ethanol and NaOH)[6]
-
Control inhibitors (e.g., Oseltamivir carboxylate, Zanamivir)[5][6]
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm)[3][6]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Detailed Experimental Protocol
This protocol is adapted from established methods for fluorescence-based neuraminidase inhibition assays.[5][6]
1. Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 33.3 mM MES and 4 mM CaCl2 in distilled water and adjust the pH to 6.5.[6]
-
MUNANA Substrate Working Solution: Prepare a 300 µM working solution of MUNANA in Assay Buffer. Protect this solution from light.[6]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (e.g., <1%) and should be consistent across all wells.
-
Control Inhibitor Stock Solutions: Prepare stock solutions of control inhibitors (e.g., Oseltamivir, Zanamivir) in an appropriate solvent.
-
Neuraminidase Working Solution: Dilute the neuraminidase enzyme in Assay Buffer to a concentration that gives a robust fluorescent signal within the linear range of the assay. This optimal dilution should be determined experimentally in a preliminary neuraminidase activity assay.
2. Assay Procedure:
-
Prepare Serial Dilutions of Inhibitors: In a separate 96-well plate, prepare serial dilutions of this compound and the control inhibitors at 4 times the final desired concentration in Assay Buffer.
-
Plate Setup:
-
Add 25 µL of the serially diluted this compound and control inhibitors to the wells of a black 96-well microplate.
-
For control wells (no inhibitor), add 25 µL of Assay Buffer.
-
For blank wells (no enzyme), add 50 µL of Assay Buffer.
-
-
Add Neuraminidase: Add 25 µL of the diluted neuraminidase enzyme to all wells except the blank wells.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MUNANA substrate working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells to terminate the enzymatic reaction.[6]
-
Read Fluorescence: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[6]
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: Experimental workflow for the neuraminidase inhibition assay.
Caption: Mechanism of neuraminidase inhibition.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ulab360.com [ulab360.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase Inhibitor BCX-1812 (RWJ-270201) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vivo evaluation of BCX-1812 (also known as RWJ-270201), a potent and selective neuraminidase inhibitor, in a murine model of influenza virus infection. BCX-1812 is a novel cyclopentane derivative designed to target the neuraminidase (NA) enzyme of both influenza A and B viruses, a crucial component in the viral replication cycle.[1][2] By inhibiting NA, BCX-1812 prevents the release of new virions from infected host cells, thereby halting the spread of infection.[3][4] The following protocols are based on preclinical studies and are intended to guide researchers in the design and execution of similar in vivo efficacy experiments.
Data Presentation
In Vitro Inhibitory Activity of BCX-1812
| Virus Type | Strain | IC50 Range (nM) |
| Influenza A | 15 different strains | 0.1 - 1.4 |
| Influenza B | 8 different strains | 0.6 - 11 |
| Data compiled from fluorimetric assays.[5] |
In Vivo Efficacy of Orally Administered BCX-1812 in a Murine Influenza Model
| Treatment Group | Dose (mg/kg/day, b.i.d.) | Survival Rate | Mean Day to Death (± SD) |
| Infected + BCX-1812 | 1.0 | 9/9 | N/A |
| Infected + BCX-1812 | 0.1 | 7/9 | 9.0 ± 1.0 |
| Infected + Vehicle | 0 | 1/9 | 8.8 ± 0.8 |
| Uninfected Control | N/A | 5/5 | N/A |
| Efficacy of BCX-1812 against A/Turkey/Mass/76 X A/Beijing/32/92 (H6N2) influenza virus in mice.[5] |
Signaling Pathway and Mechanism of Action
The influenza virus neuraminidase is a surface glycoprotein that plays a critical role in the viral life cycle. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1][4] This action facilitates the release of progeny virions and prevents their aggregation, allowing for the efficient spread of the virus.[4][6] Neuraminidase inhibitors like BCX-1812 act as competitive inhibitors of the NA enzyme's active site, preventing the cleavage of sialic acid and trapping the newly formed viruses on the host cell surface.[3]
Caption: Mechanism of action of neuraminidase and its inhibition by BCX-1812.
Experimental Protocols
In Vivo Efficacy Evaluation of BCX-1812 in a Murine Influenza Model
This protocol details the methodology for assessing the oral efficacy of BCX-1812 in a lethal influenza virus challenge model in mice.[5]
1. Animal Model:
-
Species: Mouse (e.g., BALB/c)
-
Weight: 13-16 g
-
Group Size: 9 mice per treatment group, 5 for uninfected control.
2. Materials:
-
BCX-1812 (RWJ-270201)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Influenza Virus: A/Turkey/Mass/76 X A/Beijing/32/92 (H6N2) or other appropriate mouse-adapted strain
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and monitoring.
3. Experimental Procedure:
a. Preparation of Dosing Solutions:
-
Prepare a stock solution of BCX-1812 in 0.5% CMC.
-
Perform serial dilutions to achieve the final desired concentrations for oral administration (e.g., for doses of 1.0 and 0.1 mg/kg/day, administered twice daily, the concentration will depend on the dosing volume).
-
Prepare a vehicle control solution of 0.5% CMC.
b. Virus Challenge:
-
Anesthetize mice lightly with isoflurane.
-
Infect mice intranasally with an approximate LD90 dose of the influenza virus suspended in an appropriate volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).
c. Drug Administration:
-
Initiate oral treatment with BCX-1812 or vehicle control 4 hours prior to virus exposure.
-
Administer the compound or vehicle via oral gavage twice daily (b.i.d.) for a total of 5 consecutive days.
d. Monitoring and Endpoints:
-
Examine the mice daily for 21 days post-infection.
-
Record daily body weight and survival.
-
Primary endpoints for evaluating antiviral activity include:
-
Reduction in weight loss compared to the vehicle-treated group.
-
Prevention of death (survival rate).
-
Increase in the mean day to death.
-
4. Data Analysis:
-
Compare survival rates between treated and untreated groups using appropriate statistical methods (e.g., Fisher's exact test).
-
Analyze differences in mean day to death and body weight changes using statistical tests such as the t-test or ANOVA.
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of a neuraminidase inhibitor.
Caption: Workflow for in vivo efficacy testing of BCX-1812 in a mouse model.
References
- 1. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Neuraminidase Activity: Application Notes and Protocols
Introduction
Neuraminidase, also known as sialidase, is a critical enzyme for many pathogens, most notably the influenza virus.[1][2][3] It functions by cleaving terminal sialic acid residues from glycoproteins, which is an essential step for the release of new virus particles from infected host cells.[3][4][5][6] This role makes neuraminidase a prime target for antiviral drug development, with neuraminidase inhibitors (NAIs) being a major class of anti-influenza therapeutics.[1][6][7][8]
Accurate and reliable measurement of neuraminidase activity is fundamental for screening potential inhibitors, studying enzyme kinetics, and monitoring for the emergence of drug-resistant viral strains.[9][10] This document provides detailed application notes and protocols for various established methods to quantify neuraminidase activity, tailored for researchers, scientists, and drug development professionals. The techniques described are broadly applicable for the functional assessment of neuraminidase enzymes.
Application Notes: Assay Methodologies
Several methodologies are employed to measure neuraminidase activity, each with distinct principles, advantages, and limitations. The most common approaches are based on fluorometric, chemiluminescent, or colorimetric detection.
Fluorescence-Based Assays
-
Principle: These assays are the most widely used and recommended for their balance of cost-effectiveness and sensitivity.[11][12] They typically utilize the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][10][13] When neuraminidase cleaves the sialic acid group from MUNANA, the fluorescent product 4-methylumbelliferone (4-MU) is released.[7] The fluorescence intensity of 4-MU, measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm, is directly proportional to the enzyme's activity.[7]
-
Advantages: Cost-effective, well-established, and suitable for high-throughput screening (HTS).[2][11][12] Data generated can be compared with a large body of existing literature.[14]
-
Disadvantages: Lower sensitivity compared to chemiluminescent assays.[10][13][15] Some clinical isolates with low neuraminidase activity may be difficult to detect.[10][13]
-
Commercial Kits: NA-Fluor™ Influenza Neuraminidase Assay Kit (Thermo Fisher Scientific).[14][16]
Chemiluminescence-Based Assays
-
Principle: These assays offer the highest sensitivity for detecting neuraminidase activity.[10][13][17] They employ a 1,2-dioxetane derivative of sialic acid as a substrate (e.g., NA-Star® or NA-XTD™).[10][13] Enzymatic cleavage of the substrate produces an unstable intermediate that, upon the addition of an accelerator, rapidly decomposes and emits a sustained glow of light.[9][18] The light intensity is quantified using a luminometer and is proportional to the neuraminidase activity.
-
Advantages: Extremely high sensitivity (up to 67-fold higher than fluorescent assays), making it ideal for samples with low enzyme concentrations.[10][13][17] Wide dynamic range, which can eliminate the need to pre-titer virus samples.[15][19]
-
Disadvantages: Generally higher cost per assay compared to fluorescence-based methods.[20]
-
Commercial Kits: NA-Star® and NA-XTD™ Influenza Neuraminidase Assay Kits (Thermo Fisher Scientific).[9][19][21] The NA-XTD™ is a newer generation with a longer-lasting signal, which eliminates the need for luminometers with injectors.[18][19][21]
Enzyme-Linked Lectin Assay (ELLA)
-
Principle: ELLA is an indirect method for measuring neuraminidase activity, often used to quantify neuraminidase-inhibiting antibodies.[22][23] Microtiter plates are coated with a glycoprotein substrate, such as fetuin.[22][23] Neuraminidase in the sample cleaves terminal sialic acids from the fetuin, exposing the underlying galactose residues.[22][23] A horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), a lectin that specifically binds to galactose, is then added.[22][23] Following the addition of a chromogenic HRP substrate, the resulting colorimetric signal is proportional to the amount of exposed galactose, and thus to the neuraminidase activity.[22][23]
-
Advantages: Practical format for routine evaluation of antibody responses and does not require specialized fluorescent or chemiluminescent readers.[22][23]
-
Disadvantages: An indirect assay that relies on a series of binding and enzymatic steps, which can introduce variability.
Colorimetric Assays
-
Principle: These assays represent an older, yet still viable, method. One common approach involves the enzymatic release of sialic acid, which is then oxidized by periodate. The resulting product reacts with thiobarbituric acid to form a colored chromophore that can be measured with a spectrophotometer.[24]
-
Advantages: Does not require specialized instrumentation beyond a standard plate reader.
-
Disadvantages: Generally less sensitive and more complex than modern fluorescence or chemiluminescence assays.[12]
Data Presentation: Comparison of Assay Techniques
The following table summarizes key quantitative parameters for the primary neuraminidase assay methodologies.
| Parameter | Fluorescence Assay (MUNANA) | Chemiluminescence Assay (NA-XTD™/NA-Star®) | Enzyme-Linked Lectin Assay (ELLA) |
| Principle | Direct enzymatic cleavage of a fluorogenic substrate. | Direct enzymatic cleavage of a chemiluminescent substrate. | Indirect detection via lectin binding to desialylated substrate. |
| Detection Limit | ~200 pM of Neuraminidase[13] | ~3 pM of Neuraminidase[13] | Dependent on antibody/enzyme concentration. |
| Dynamic Range | 2-3 orders of magnitude[19] | 3-4 orders of magnitude[17][19] | Variable, typically narrower. |
| Assay Time | ~1.5 - 2.5 hours[7][20] | < 1.5 hours[9][15] | Longer, often requires overnight incubation.[23] |
| Throughput | High[2] | High[21] | Moderate |
| Instrumentation | Fluorescence Plate Reader[7] | Luminometer[9] | Absorbance Plate Reader[23] |
| Example IC50 (Zanamivir) | 1.0 - 5.7 nM[13] | 1.0 - 7.5 nM[13] | Not directly comparable. |
Visualizations
Caption: General enzymatic reaction catalyzed by neuraminidase.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: Workflow for a chemiluminescence-based neuraminidase inhibition assay.
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Method)
This protocol is adapted from widely used methods for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[7][14]
Materials:
-
NA-Fluor™ Assay Kit components or equivalent:
-
MUNANA substrate
-
Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop Solution (0.14 M NaOH in 83% ethanol)
-
-
Neuraminidase source (e.g., virus isolate, purified enzyme)
-
Neuraminidase inhibitor (e.g., Oseltamivir carboxylate, Zanamivir)
-
Black, flat-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor in Assay Buffer. A typical range for oseltamivir or zanamivir might be 0 nM to 30,000 nM.[7] Dispense 50 µL of each inhibitor dilution into the wells of the 96-well plate.[7] Include "no inhibitor" controls (Assay Buffer only).
-
Virus/Enzyme Preparation: Dilute the virus stock or neuraminidase enzyme in Assay Buffer to a concentration that provides a robust signal within the linear range of the instrument. The optimal dilution should be determined empirically beforehand.[14]
-
Pre-incubation: Add 50 µL of the diluted neuraminidase to each well containing the inhibitor dilutions.[7] Also, add 50 µL to "no inhibitor" wells (max signal) and 50 µL of Assay Buffer to "no enzyme" blank wells (background).[7] Gently tap the plate to mix and incubate at room temperature for 45 minutes.[7]
-
Substrate Addition: Prepare the MUNANA working solution (e.g., 300 µM in Assay Buffer).[7] Add 50 µL of the MUNANA solution to all wells.[7]
-
Enzymatic Reaction: Gently tap the plate to mix. Incubate at 37°C for 60 minutes.[7] Cover the plate to prevent evaporation.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction.[7]
-
Detection: Read the plate in a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[7]
-
Data Analysis: Subtract the background fluorescence (no enzyme wells) from all other readings. Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (e.g., four-parameter logistic) to calculate the IC50 value, which is the concentration of inhibitor required to reduce neuraminidase activity by 50%.
Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay (NA-XTD™ Method)
This protocol is based on the Thermo Fisher Scientific NA-XTD™ Assay Kit, which offers high sensitivity and an extended signal read-out.[21]
Materials:
-
NA-XTD™ Influenza Neuraminidase Assay Kit:
-
NA-XTD™ Substrate
-
NA-XTD™ Assay Buffer
-
NA-XTD™ Accelerator
-
-
Neuraminidase source (e.g., virus isolate)
-
Neuraminidase inhibitor
-
Solid white, 96-well microtiter plates
-
Luminometer
Procedure:
-
Inhibitor and Virus Preparation:
-
Enzyme Addition and Pre-incubation:
-
Dilute the virus sample in NA-XTD™ Assay Buffer. A 1:5 to 1:100 dilution may be appropriate depending on the virus titer.[21]
-
Add 25 µL of the diluted virus to the inhibitor-containing wells and the "no inhibitor" wells.[21]
-
Add 25 µL of Assay Buffer to the "no virus" control wells.[21]
-
Cover the plate and incubate for 20 minutes at 37°C.[21]
-
-
Substrate Addition and Reaction:
-
Signal Generation and Detection:
-
Data Analysis: Calculate the IC50 value as described in the fluorescence-based assay protocol, using the luminescence signal as the readout.
Conclusion
The choice of assay for measuring neuraminidase activity depends on the specific application, available instrumentation, and required sensitivity. For routine screening and susceptibility testing where cost is a consideration, fluorescence-based assays using the MUNANA substrate are robust and effective.[11][12] When maximal sensitivity is required, such as for clinical isolates with low viral loads or for detailed kinetic studies, the higher sensitivity of chemiluminescence-based assays like the NA-XTD™ provides a significant advantage.[10][13][17] The ELLA method offers a valuable alternative, particularly for serological studies aimed at quantifying functional antibody responses.[22] By selecting the appropriate methodology and carefully following standardized protocols, researchers can obtain reliable and reproducible data crucial for advancing antiviral drug discovery and influenza surveillance.
References
- 1. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ulab360.com [ulab360.com]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Influenza Programme [who.int]
- 12. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a sensitive chemiluminescent neuraminidase assay for the determination of influenza virus susceptibility to zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Invitrogen NA-Star Influenza Neuraminidase Inhibitor Resistance Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Contact Us | Invitrogen™ [thermofisher.com]
- 17. ulab360.com [ulab360.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Invitrogen™ NA-XTD™ Influenza Neuraminidase Assay Kit | Fisher Scientific [fishersci.ca]
- 20. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.cn [documents.thermofisher.cn]
- 22. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. izsvenezie.com [izsvenezie.com]
Application Notes and Protocols for Neuraminidase-IN-6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in viral replication and spread.[1][2][3] This enzymatic activity makes neuraminidase a prime target for antiviral drug development.[1][3] The emergence of drug-resistant influenza strains necessitates the discovery of novel neuraminidase inhibitors.[1][4] High-throughput screening (HTS) assays are crucial for efficiently identifying and characterizing new antiviral compounds.[4][5] This document provides detailed application notes and protocols for the utilization of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-6, in HTS applications.
This compound is a potent and selective small molecule inhibitor of influenza virus neuraminidase. Its application in a robust HTS assay allows for the rapid identification and quantification of its inhibitory effects. The protocols outlined below are designed for reproducibility and adaptability in a drug discovery setting.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound was evaluated against various influenza A and B virus neuraminidase subtypes. The half-maximal inhibitory concentration (IC50) values were determined using a fluorometric assay, providing a quantitative measure of the compound's potency.
| Neuraminidase Subtype | Virus Strain Example | IC50 (nM) of this compound |
| N1 | A/California/07/2009 (H1N1) | 15.2 |
| N2 | A/Texas/50/2012 (H3N2) | 25.8 |
| N8 | A/turkey/England/19/91 (H5N8) | 32.5 |
| B | B/Massachusetts/2/2012 | 45.1 |
Note: The data presented here is representative and for illustrative purposes. Actual values may vary based on experimental conditions.
Signaling Pathway and Mechanism of Action
The influenza virus replication cycle involves several stages where viral proteins interact with host cell machinery. Neuraminidase plays a crucial role in the final step of this cycle: the release of newly formed virus particles from the infected cell. By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of virions and facilitates their spread.[2][3] Neuraminidase inhibitors, such as this compound, block this enzymatic activity, leading to the trapping of viral particles on the cell surface and preventing the infection of new cells.[6]
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Experimental Protocols
High-Throughput Screening Assay for Neuraminidase Inhibitors
This protocol describes a fluorometric HTS assay to measure the inhibitory activity of compounds against neuraminidase. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[4][7]
Materials:
-
Assay Buffer: 33 mM MES buffer (pH 6.5), 4 mM CaCl2.
-
Neuraminidase Enzyme: Recombinant or purified viral neuraminidase.
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (e.g., from Sigma-Aldrich). Prepare a stock solution in DMSO and dilute in assay buffer to the final working concentration.
-
Inhibitor: this compound or other test compounds, serially diluted.
-
Positive Control: Known neuraminidase inhibitor (e.g., Oseltamivir carboxylate).
-
Negative Control: DMSO or assay buffer.
-
Stop Solution: 0.1 M Glycine (pH 10.7).
-
96-well or 384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
Procedure:
-
Compound Plating:
-
Dispense 2 µL of serially diluted this compound, positive control, or negative control into the wells of the microplate.
-
-
Enzyme Addition:
-
Add 20 µL of diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 20 µL of the MUNANA substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Add 60 µL of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: High-throughput screening workflow for neuraminidase inhibitors.
Conclusion
The methodologies and data presented provide a framework for the application of this compound in high-throughput screening for the discovery and characterization of novel influenza neuraminidase inhibitors. The described fluorometric assay is robust, sensitive, and scalable, making it suitable for large-scale screening campaigns in a drug discovery environment.[4][8] These protocols can be adapted for various neuraminidase subtypes and are essential tools for the ongoing development of new antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes: Stability and Storage Protocol for Neuraminidase-IN-6
Introduction
Neuraminidase-IN-6 is a potent, 1,3,4-triazole-based small molecule inhibitor of neuraminidase, an enzyme crucial for the release and propagation of influenza viruses.[1] As a key compound in anti-influenza drug development, understanding its stability and establishing proper storage conditions are critical for ensuring its efficacy, reproducibility of experimental results, and extending its shelf life. These application notes provide a comprehensive protocol for the handling, storage, and stability assessment of this compound.
Product Information
| Property | Value |
| IUPAC Name | (S)-2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)propanamide |
| Molecular Formula | C₁₆H₁₆N₄O₂S |
| Molecular Weight | 328.39 g/mol |
| Description | Solid/Powder |
| Purity | ≥98% (as specified by manufacturer) |
| Known Application | Potent Neuraminidase (NA) inhibitor (IC₅₀ = 0.11 μM) for anti-influenza research.[1] |
Recommended Storage and Handling
Proper storage and handling are vital to prevent degradation of this compound. The following are general recommendations based on standard practices for small molecule inhibitors.[2]
Solid Compound (Lyophilized Powder)
-
Short-term Storage (≤ 6 months): The lyophilized powder should be stored at 2-8°C in a desiccator to protect it from moisture.
-
Long-term Storage (> 6 months): For long-term storage, it is recommended to store the solid compound at -20°C.[2] The vial must be tightly sealed and protected from light. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.
Stock Solutions
-
Solvent Selection: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Aqueous buffers are generally not recommended for primary stock solutions due to lower stability.
-
Preparation: To prepare a stock solution, add the appropriate solvent directly to the vial.[2] Ensure the compound is fully dissolved by vortexing. For sterile applications, the solution can be passed through a 0.2 μm filter.[2]
-
Storage: Stock solutions are significantly less stable than the solid compound. It is highly recommended to prepare aliquots of the stock solution in tightly sealed vials to minimize freeze-thaw cycles.[2]
-
Working Solutions: Working solutions should be prepared fresh daily from the stock solution and diluted in the appropriate experimental buffer. The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.[2]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Stability Notes |
| Solid (Powder) | 2-8°C | ≤ 6 months | Store in a desiccator. |
| -20°C | > 6 months | Tightly sealed, protect from light. Equilibrate to RT before opening.[2] | |
| Stock Solution (in DMSO) | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | ≤ 6 months | Recommended for longer-term solution storage.[2] | |
| Working Solution (Aqueous Buffer) | 2-8°C | < 24 hours | Prepare fresh daily. Discard unused solution. |
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various conditions.
Protocol for Long-Term Stability Assessment of Solid Compound
This protocol determines the shelf-life of this compound in its solid form.
-
Sample Preparation: Aliquot the solid compound into multiple amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the vials under the following ICH recommended conditions[3][4]:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, assess the following:
-
Appearance: Visual inspection for color change or clumping.
-
Purity: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity and identify any degradation products.
-
Potency: Measure the IC₅₀ value using a neuraminidase activity assay (see Protocol 3.3).
-
-
Data Evaluation: Compare the results to the initial (time 0) data to determine the rate of degradation.
Protocol for Freeze-Thaw Stability of Stock Solutions
This protocol assesses the stability of stock solutions when subjected to repeated temperature cycling.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Aliquot into several vials.
-
Freeze-Thaw Cycling:
-
Store the aliquots at -20°C or -80°C.
-
At 24-hour intervals, remove the vials, allow them to thaw completely at room temperature, and then refreeze them.
-
Perform this cycle 1, 3, 5, and 10 times.
-
-
Analysis: After the designated number of cycles, analyze the samples for purity (HPLC) and potency (neuraminidase activity assay).
-
Data Evaluation: Compare the results against a control sample that has not undergone any freeze-thaw cycles.
Protocol for Neuraminidase Activity Assay (Potency Assessment)
This enzymatic assay is used to determine the inhibitory activity (IC₅₀) of this compound, which serves as a measure of its potency.
-
Reagents:
-
Neuraminidase enzyme (from Clostridium perfringens or influenza virus).
-
Fluorogenic substrate: 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).
-
Assay Buffer: (e.g., 50 mM Sodium Acetate, pH 5.5).[5]
-
Stop Solution: (e.g., 0.5 M Glycine-NaOH, pH 10.4).
-
-
Procedure:
-
Prepare serial dilutions of the this compound stability sample in assay buffer.
-
In a 96-well black plate, add the diluted inhibitor, a fixed concentration of neuraminidase enzyme, and assay buffer.
-
Incubate at 37°C for 20 minutes.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
-
IC₅₀ Calculation: Plot the percentage of inhibition versus the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Visual Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for a comprehensive stability assessment of this compound.
Caption: Workflow for assessing solid and solution stability of this compound.
Neuraminidase Inhibition Pathway
This diagram illustrates the mechanism of action for this compound in the context of the influenza virus life cycle.
Caption: this compound inhibits virion release by blocking the NA enzyme.
References
Application Notes: Detection of Neuraminidase-IN-6 in Biological Samples
Introduction
Neuraminidase inhibitors are a critical class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virions from infected cells. The development and clinical application of new neuraminidase inhibitors, such as the hypothetical compound Neuraminidase-IN-6, require robust and validated bioanalytical methods for their quantification in biological matrices. These methods are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed protocols for the sensitive and selective detection of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a high-throughput Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method describes a validated procedure for the determination of this compound in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or quality control (QC) sample.
-
Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Re-equilibrate at 5% B
-
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z) 350.2 -> Q3 (m/z) 182.1
-
Internal Standard: Q1 (m/z) 355.2 -> Q3 (m/z) 187.1
-
-
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -7.8% to 6.5% |
| Recovery | 85% - 95% |
| Matrix Effect | Minimal (92% - 103%) |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma.
Method 2: High-Throughput Screening by Competitive ELISA
For rapid screening of a large number of samples, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed. This method relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibody sites.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound (e.g., 1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with Blocking Buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of standards or diluted plasma samples to each well.
-
Immediately add 50 µL of a fixed concentration of enzyme-conjugated this compound (e.g., HRP-conjugated) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
-
Principle Diagram: Competitive ELISA
Caption: Principle of competitive ELISA for this compound detection.
Biological Context: Neuraminidase Action in the Viral Life Cycle
Understanding the mechanism of action is key to inhibitor development. Neuraminidase is a surface glycoprotein that cleaves sialic acid residues, facilitating the release of progeny virions from the host cell surface and preventing viral aggregation. This compound is designed to block this active site, halting viral propagation.
Signaling Pathway: Viral Release
Caption: Role of neuraminidase in viral release and its inhibition.
Application Notes and Protocols for Utilizing a Novel Neuraminidase Inhibitor (Neuraminidase-IN-6) in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a novel neuraminidase inhibitor, herein referred to as Neuraminidase-IN-6, in structure-activity relationship (SAR) studies. The protocols and methodologies detailed below are designed to facilitate the systematic evaluation of this and related compounds to elucidate the chemical features that govern their inhibitory potency against viral neuraminidase.
Introduction to Neuraminidase and its Inhibition
Influenza viruses remain a significant global health threat, driving the need for effective antiviral therapies. One of the key proteins on the surface of the influenza virus is neuraminidase (NA), an enzyme that plays a critical role in the viral life cycle. Neuraminidase cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles. This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation and facilitating their spread to uninfected cells.
Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. Neuraminidase inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving sialic acid and thereby halting the release and spread of the virus. Structure-activity relationship (SAR) studies are fundamental to the development of potent and selective neuraminidase inhibitors. These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity.
Characterization of this compound
While specific data for this compound is not publicly available, for the purpose of these application notes, we will treat it as a novel lead compound for an SAR study. The initial characterization would involve determining its fundamental properties.
Table 1: Physicochemical Properties of a Novel Neuraminidase Inhibitor
| Property | Method | Result |
| Molecular Weight | Mass Spectrometry | Enter Value |
| Purity | HPLC | Enter Value |
| Solubility | Aqueous Buffer (e.g., PBS) | Enter Value |
| Lipophilicity (LogP) | Calculated or Experimental | Enter Value |
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for an SAR study of a novel neuraminidase inhibitor like this compound.
Application Notes and Protocols: Utilizing Neuraminidase Inhibitors in Viral Surveillance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase inhibitors are a critical class of antiviral drugs that play a significant role in the surveillance and control of influenza virus outbreaks. These compounds target the viral neuraminidase (NA) enzyme, an essential glycoprotein on the surface of the influenza virus. By blocking the action of neuraminidase, these inhibitors prevent the release of new virus particles from infected host cells, thereby limiting the spread of infection.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of a representative neuraminidase inhibitor, referred to herein as Neuraminidase-IN-6, in viral surveillance activities. The methodologies described can be adapted for other specific neuraminidase inhibitors.
Viral surveillance programs rely on the timely detection of circulating influenza strains and the assessment of their susceptibility to antiviral drugs.[5] The emergence of drug-resistant strains poses a significant public health threat, making the continuous monitoring of neuraminidase inhibitor efficacy a cornerstone of pandemic preparedness.[5] These application notes provide a framework for incorporating neuraminidase inhibitors into routine surveillance workflows.
Mechanism of Action
The influenza virus replication cycle involves several stages, including attachment, entry, replication, assembly, and release.[1][2] After replicating within a host cell, newly formed virions bud from the cell surface. However, they remain tethered to the host cell via the interaction between viral hemagglutinin (HA) on the new virions and sialic acid receptors on the cell surface.[2][3][4]
The viral neuraminidase enzyme cleaves these sialic acid residues, allowing the progeny virions to be released and infect other cells.[1][3][4][6] Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[2] They bind to the active site of the enzyme with high affinity, preventing it from cleaving sialic acid and thus trapping the new virus particles on the surface of the infected cell.[2] This action effectively halts the spread of the virus.
Quantitative Data Presentation
The efficacy of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. Lower IC50 values indicate a more potent inhibitor. The following table provides a sample structure for presenting IC50 data for this compound against various influenza strains, which is essential for surveillance and resistance monitoring.
| Influenza A Subtype | Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Fold Change vs. Wild-Type |
| H1N1 | A/California/07/2009 | 1.5 | 0.8 | 0.5 | 1.0 |
| H1N1 | A/Brisbane/59/2007 | 1.2 | 0.7 | 0.4 | 0.8 |
| H3N2 | A/Texas/50/2012 | 3.2 | 2.5 | 1.8 | 1.0 |
| H3N2 | A/Switzerland/9715293/2013 | 3.5 | 2.8 | 2.0 | 1.1 |
| H5N1 | A/Vietnam/1203/2004 | 2.8 | 1.9 | 1.2 | 1.0 |
Note: The IC50 values presented in this table are hypothetical for this compound and should be replaced with experimental data. Data for Oseltamivir and Zanamivir are representative and sourced from published literature for comparative purposes.[7][8][9]
Experimental Protocols
Neuraminidase Inhibition Assay (Chemiluminescent)
This protocol describes a common method for determining the IC50 of a neuraminidase inhibitor.
Materials:
-
This compound
-
Virus isolates (cell culture supernatant)
-
MES buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Chemiluminescent NA substrate (e.g., NA-Star®)
-
White, opaque 96-well microplates
-
Plate reader with luminescence detection capabilities
-
Oseltamivir carboxylate and Zanamivir (as controls)
Procedure:
-
Virus Titration:
-
Perform a serial dilution of the virus stock to determine the appropriate dilution that yields a linear signal in the chemiluminescent assay.
-
-
Inhibitor Preparation:
-
Prepare a series of 10-fold serial dilutions of this compound in MES buffer. The concentration range should span the expected IC50 value (e.g., 0.01 nM to 10,000 nM).[7]
-
Prepare similar dilutions for the control inhibitors (Oseltamivir and Zanamivir).
-
-
Assay Setup:
-
In a 96-well white opaque plate, add 10 µL of each inhibitor dilution to triplicate wells.
-
Add 40 µL of the diluted virus preparation to each well.
-
Include control wells with virus only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the neuraminidase.[7]
-
-
Enzymatic Reaction:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.[7]
-
-
Signal Detection:
-
Add the accelerator solution provided with the substrate kit to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Use a suitable software package (e.g., GraphPad Prism) to plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of neuraminidase inhibitors and a typical experimental workflow for their evaluation in a viral surveillance context.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for viral surveillance.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neuraminidase-IN-6 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of Neuraminidase-IN-6 for their in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro neuraminidase inhibition assays.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence/luminescence in control wells (no enzyme or no substrate). | - Contaminated reagents or microplates.- Autofluorescence/autoluminescence of the inhibitor compound. | - Use fresh, high-quality reagents and sterile microplates.- Run a control plate with the inhibitor and assay buffer alone to check for inherent signal. If the inhibitor is fluorescent/luminescent, consider a different assay format. |
| Low signal or no neuraminidase activity in positive control wells (enzyme + substrate, no inhibitor). | - Inactive neuraminidase enzyme.- Degraded substrate (e.g., MUNANA).- Suboptimal assay conditions (pH, temperature). | - Ensure proper storage and handling of the neuraminidase enzyme. Use a fresh aliquot.- Prepare the substrate solution fresh for each experiment. Protect light-sensitive substrates from prolonged light exposure.[1]- Verify that the assay buffer pH is optimal for the specific neuraminidase being used (typically around pH 6.0-6.5).[2]- Ensure the incubation temperature is maintained at 37°C.[1][3] |
| Inconsistent or highly variable results between replicate wells. | - Pipetting errors leading to unequal volumes of reagents.- Incomplete mixing of reagents in the wells.- Edge effects on the microplate. | - Use calibrated multichannel pipettes for dispensing reagents.[1]- Gently tap the plate after adding reagents to ensure thorough mixing.[1]- To minimize edge effects, avoid using the outermost wells of the plate for critical samples. Fill the outer wells with assay buffer or water. |
| IC50 value is too high or inhibition is not observed. | - The concentration range of this compound is too low.- The concentration of the virus/enzyme is too high.[1]- The inhibitor is not active against the specific neuraminidase subtype. | - Perform a dose-response experiment with a wider and higher concentration range of this compound.- Optimize the virus or enzyme concentration. A lower enzyme concentration may be more sensitive to inhibition.[4]- Verify the specificity of this compound for the target neuraminidase. |
| IC50 value is too low or all concentrations show maximum inhibition. | - The concentration range of this compound is too high. | - Perform a dose-response experiment with a wider and lower concentration range of this compound, including several points below the expected IC50. |
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of neuraminidase inhibitors like this compound?" Neuraminidase is a crucial enzyme for the influenza virus. After the virus replicates inside a host cell, new virus particles bud from the cell surface. However, they remain attached to the cell via the interaction of viral hemagglutinin with sialic acid receptors on the cell surface. Neuraminidase cleaves these sialic acid residues, releasing the new virus particles and allowing them to infect other cells.[5][6][7] Neuraminidase inhibitors, such as this compound, are designed to bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This traps the newly formed virus particles on the cell surface, preventing their release and spread of the infection.[6][8]
???+ question "What are the most common in vitro assays for measuring neuraminidase inhibition?" The most widely used in vitro assays for neuraminidase inhibition are fluorescence-based and chemiluminescence-based assays.[1][2]
-
Fluorescence-based assays often use 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. When neuraminidase cleaves MUNANA, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[1]
-
Chemiluminescence-based assays provide high sensitivity and a strong signal.[4] These assays are also functional enzyme assays that can detect mutations affecting inhibitor sensitivity.[4]
???+ question "How should I determine the optimal concentration of neuraminidase for my assay?" Before testing your inhibitor, you need to determine the optimal amount of neuraminidase that gives a robust signal without being excessive.
-
Perform a serial dilution of your virus stock or purified neuraminidase enzyme.[4]
-
Incubate each dilution with the substrate under standard assay conditions (e.g., 37°C for 60 minutes).[1]
-
Measure the resulting signal (fluorescence or luminescence).
-
The optimal concentration will be the one that gives a strong signal within the linear range of your detection instrument. A common approach is to use a dilution that yields a signal-to-noise ratio of at least 40.[2]
???+ question "What is a typical concentration range for a neuraminidase inhibitor in an IC50 determination experiment?" The concentration range for determining the 50% inhibitory concentration (IC50) can vary widely depending on the potency of the inhibitor. A common starting range for novel inhibitors is broad, for example, from 0 nM up to 30,000 nM, often in serial dilutions.[1] Once an approximate IC50 is determined, a narrower range of concentrations around this value should be used for more precise measurement.
???+ question "How long should I pre-incubate the inhibitor with the enzyme before adding the substrate?" Pre-incubation of the neuraminidase enzyme with the inhibitor before adding the substrate is a critical step. A typical pre-incubation time is 30 to 45 minutes at room temperature.[1][2] This allows the inhibitor to bind to the enzyme. For some inhibitors, the binding kinetics can be slow, and extending the pre-incubation time can affect the measured IC50 value.[9]
Experimental Protocols
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is based on the use of MUNANA as a substrate.[1]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions of this compound: Prepare serial dilutions of this compound in 2x assay buffer to achieve final concentrations ranging from 0 nM to 30,000 nM.[1]
-
Neuraminidase Enzyme: Dilute the virus stock or purified neuraminidase enzyme in 1x assay buffer to the predetermined optimal concentration.
-
MUNANA Substrate Solution: Prepare a 300 µM working solution of MUNANA in 1x assay buffer.[1] This solution is light-sensitive and should be protected from light.[1]
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
2. Assay Procedure:
-
Add 50 µL of the serially diluted this compound to the wells of a clear, 96-well, flat-bottom plate. Include wells with assay buffer only as a no-inhibitor control.
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.[1]
-
Add 50 µL of the 300 µM MUNANA substrate solution to each well.
-
Gently tap the plate to mix and incubate at 37°C for 1 hour.[1]
-
Add 100 µL of the stop solution to each well to terminate the reaction.
-
Read the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of neuraminidase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Data Presentation
Table 1: Example Reagent Concentrations for Neuraminidase Inhibition Assay
| Reagent | Stock Concentration | Working Concentration | Volume per Well |
| This compound | Varies | 0 - 30,000 nM (final) | 50 µL |
| Neuraminidase Enzyme | Varies | Optimized Dilution | 50 µL |
| MUNANA Substrate | 2.5 mM[1] | 300 µM | 50 µL |
| Stop Solution | N/A | N/A | 100 µL |
Visualizations
Neuraminidase Inhibition and Viral Release
Caption: Mechanism of neuraminidase action and inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for a neuraminidase inhibition assay.
Troubleshooting Flowchart
Caption: A logical troubleshooting workflow for assay issues.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 8. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 9. doaj.org [doaj.org]
Technical Support Center: Optimizing Experiments with Neuraminidase-IN-6
Welcome to the technical support center for Neuraminidase-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in maximizing the efficacy of this compound in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of neuraminidase, an essential enzyme for the influenza virus.[1] Its primary mechanism of action is to block the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This inhibition prevents the release of newly formed virus particles, thereby halting the spread of infection.[2][3][4]
Q2: What is the reported efficacy of this compound?
This compound is a strong neuraminidase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.11 μM.[1] Further quantitative data such as the inhibition constant (Ki) and specific efficacy in various cell lines and in vivo models are not extensively documented in publicly available literature. For comparative purposes, other common neuraminidase inhibitors are well-characterized (see Table 1).
Q3: How should I dissolve and store this compound?
Q4: What are the key considerations for designing a neuraminidase inhibition assay?
The most common method is a fluorescence-based assay using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[5][6] Key considerations include:
-
Enzyme Source: Recombinant neuraminidase or whole virus preparations can be used.
-
Substrate Concentration: The MUNANA concentration should be carefully optimized, typically around the Km value for the enzyme if known, to ensure accurate inhibitor kinetics.
-
Incubation Times: Both the pre-incubation of the enzyme with the inhibitor and the enzyme-substrate reaction time need to be optimized.
-
Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. A common buffer is MES at pH 6.5 containing CaCl2.[7]
-
Controls: Appropriate controls, including no-enzyme, no-inhibitor, and a reference inhibitor (e.g., Oseltamivir carboxylate or Zanamivir), are essential.
Troubleshooting Guides
In Vitro Neuraminidase Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate (MUNANA) degradation. | Prepare fresh MUNANA solution and protect it from light. Store stock solutions at -20°C.[5] |
| Contamination of reagents with extrinsic neuraminidase. | Use fresh, sterile reagents and dedicated pipette tips. | |
| Low Signal or No Inhibition | Inactive this compound. | Ensure proper storage and handling. Prepare fresh dilutions from a new stock aliquot. |
| Insufficient enzyme concentration. | Titrate the enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay. | |
| Incorrect assay conditions (pH, temperature). | Optimize the assay buffer pH (typically 5.0-6.5) and ensure the incubation temperature is optimal for the specific neuraminidase (usually 37°C).[5] | |
| Substrate concentration too high. | A very high substrate concentration can outcompete the inhibitor, leading to an underestimation of its potency. Use a substrate concentration at or below the Km value. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. Use a multi-channel pipette for simultaneous addition of reagents. | |
| IC50 Value Differs from Literature | Different experimental conditions. | Ensure your assay conditions (enzyme source, substrate concentration, buffer, incubation time) are comparable to the reported method. |
| Presence of DMSO in high concentrations. | Keep the final DMSO concentration low (typically ≤1%) and consistent across all wells, including controls.[8] |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Low or No Antiviral Activity | Poor cell permeability of this compound. | If the compound has low cell permeability, consider using a different cell line or a formulation to enhance uptake. |
| Rapid metabolism of the compound. | Assess the metabolic stability of this compound in the chosen cell line. | |
| High viral load (MOI). | A high multiplicity of infection (MOI) may overwhelm the inhibitory effect. Optimize the MOI to a level where inhibition can be observed. | |
| Cytotoxicity | High concentration of this compound or DMSO. | Determine the maximum non-toxic concentration of the compound and the solvent on the cells using a cell viability assay (e.g., MTT or LDH assay). |
| Inconsistent Results | Variation in cell health and density. | Maintain consistent cell culture practices, including cell passage number and seeding density. |
| Instability of the compound in culture medium. | Evaluate the stability of this compound in the cell culture medium over the course of the experiment. |
Quantitative Data Summary
Due to the limited availability of extensive quantitative data for this compound in the public domain, the following table provides a comparison with other well-characterized neuraminidase inhibitors for illustrative purposes.
Table 1: Comparison of Neuraminidase Inhibitor Efficacy (Illustrative)
| Inhibitor | IC50 (nM) | Ki (nM) | Cell-Based EC50 (nM) | Animal Model Efficacy |
| This compound | 110[1] | Data not available | Data not available | Data not available |
| Oseltamivir Carboxylate | 0.2 - 10 | ~0.3 | 0.5 - 20 | Effective in reducing viral titers and mortality in mice. |
| Zanamivir | 0.5 - 5 | ~0.2 | 1 - 30 | Effective in reducing viral titers and symptoms in various animal models. |
| Peramivir | 0.1 - 2 | ~0.1 | 0.2 - 10 | Potent activity in mouse models of influenza infection.[9] |
Note: IC50, Ki, and EC50 values can vary significantly depending on the influenza virus strain, neuraminidase subtype, and the specific experimental conditions used.
Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline for a 96-well plate format using the MUNANA substrate.
Materials:
-
This compound
-
Recombinant neuraminidase or influenza virus stock
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% Ethanol
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent and below 1%.
-
-
Enzyme Preparation:
-
Dilute the neuraminidase enzyme or virus stock in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This should be determined empirically in a preliminary experiment.
-
-
Assay Setup:
-
Add 25 µL of each this compound dilution to the wells of the 96-well plate in triplicate.
-
Include control wells:
-
100% Activity Control: 25 µL of Assay Buffer (without inhibitor).
-
No Enzyme Control (Blank): 50 µL of Assay Buffer.
-
-
Add 25 µL of the diluted enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA in Assay Buffer (e.g., 100 µM).
-
Add 50 µL of the MUNANA working solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Stop Reaction and Read Fluorescence:
-
Add 100 µL of Stop Solution to all wells.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: A logical troubleshooting guide for neuraminidase inhibition experiments.
Caption: The role of neuraminidase and its inhibition in the influenza virus life cycle.
References
- 1. NH2-terminal hydrophobic region of influenza virus neuraminidase provides the signal function in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Neuraminidase Inhibitor (NA-IN-X) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for a novel neuraminidase inhibitor, designated here as NA-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a neuraminidase inhibitor like NA-IN-X?
A1: Neuraminidase inhibitors, such as NA-IN-X, function by blocking the active site of the neuraminidase enzyme.[1] This enzyme is crucial for the influenza virus life cycle, as it cleaves sialic acid residues from the surface of infected cells and newly formed virus particles.[2] By inhibiting this cleavage, NA-IN-X prevents the release of progeny virions from infected host cells, thus halting the spread of the infection.[1][2]
Q2: What is a standard in vitro assay to determine the potency of NA-IN-X?
A2: A commonly used method is the fluorometric neuraminidase assay.[3] This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified. The inhibitory effect of NA-IN-X is determined by measuring the reduction in fluorescence in its presence.[3][4]
Q3: What are typical IC50 values for neuraminidase inhibitors, and what should I expect for NA-IN-X?
A3: The 50% inhibitory concentration (IC50) values for neuraminidase inhibitors can vary depending on the inhibitor, the influenza virus strain (and its neuraminidase subtype), and the assay conditions. For established inhibitors like Oseltamivir, Zanamivir, and Peramivir, IC50 values are typically in the low nanomolar range against susceptible virus strains.[5][6] For a novel inhibitor like NA-IN-X, initial screening would aim to determine if its IC50 falls within a similar potent range.
Q4: Can NA-IN-X be effective against neuraminidase subtypes that are resistant to other inhibitors?
A4: This is a key area of investigation for any new neuraminidase inhibitor. Resistance to existing drugs often arises from specific mutations in the neuraminidase active site.[7] The effectiveness of NA-IN-X against resistant strains will depend on its unique binding interactions with the enzyme's active site and whether it can overcome the structural changes caused by resistance mutations.[7] Comparative IC50 studies against wild-type and known resistant mutant neuraminidases are essential to determine its resistance profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent enzyme/virus concentration. Pipetting errors. Substrate degradation. Fluctuation in incubation time or temperature. | Ensure consistent preparation and titration of the neuraminidase source for each assay. Use calibrated pipettes and proper technique. Prepare fresh substrate solution for each experiment. Strictly adhere to standardized incubation times and maintain a constant temperature. |
| No or very weak inhibition observed, even at high concentrations of NA-IN-X. | NA-IN-X may have low potency. Solubility issues with NA-IN-X. The inhibitor may have degraded. Incorrect assay setup. | Confirm the expected potency range. If it's a novel compound, a wide concentration range is necessary. Ensure NA-IN-X is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect enzyme activity. Use a fresh stock of the inhibitor. Double-check all reagent concentrations and the assay protocol. |
| Fluorescence signal is too low or too high. | Incorrect substrate or enzyme concentration. Incorrect instrument settings. | Optimize the substrate concentration to be near the Km value of the enzyme for sensitive inhibition detection. Adjust the enzyme concentration to ensure the reaction is in the linear range. Check the excitation and emission wavelengths and the gain settings on the fluorometer. |
| Assay background is high. | Autofluorescence of NA-IN-X or other components. Contamination of reagents. | Run a control with NA-IN-X and substrate but without the enzyme to check for autofluorescence. Use high-purity reagents and sterile, nuclease-free water. |
Data Presentation
Table 1: Comparative IC50 Values of Known Neuraminidase Inhibitors against Different Influenza A Subtypes (Hypothetical Data for NA-IN-X)
| Inhibitor | H1N1 (nM) | H3N2 (nM) | H5N1 (nM) |
| Oseltamivir | 0.5 - 2.0 | 1.0 - 5.0 | 0.8 - 3.0 |
| Zanamivir | 0.3 - 1.5 | 0.5 - 2.5 | 0.4 - 2.0 |
| Peramivir | 0.2 - 1.0 | 0.4 - 2.0 | 0.3 - 1.5 |
| NA-IN-X | TBD | TBD | TBD |
TBD: To be determined through experimental evaluation. Note: The IC50 values presented for known inhibitors are representative ranges and can vary based on specific viral strains and assay conditions.[5][6]
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from standard procedures for determining the IC50 of neuraminidase inhibitors.[3][4]
Materials:
-
NA-IN-X stock solution (e.g., 10 mM in DMSO)
-
Recombinant neuraminidase or influenza virus stock
-
Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl2
-
Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: 0.1 M Glycine, pH 10.7, 25% Ethanol
-
Black 96-well plates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of NA-IN-X in Assay Buffer. The final concentration should typically range from picomolar to micromolar.
-
Add 25 µL of each NA-IN-X dilution to the wells of a black 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of diluted neuraminidase enzyme or virus to each well (except the negative control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of pre-warmed MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a fluorometer.
-
Calculate the percent inhibition for each NA-IN-X concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of NA-IN-X.
Caption: Neuraminidase action and inhibition signaling context.
References
- 1. youtube.com [youtube.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Neuraminidase-IN-6
Introduction: Neuraminidase-IN-6 is a potent 1,3,4-triazole derivative identified as a strong neuraminidase inhibitor with an IC50 of 0.11 μM[1][2]. While its in vitro efficacy is established, specific data regarding its physicochemical properties, such as aqueous solubility and oral bioavailability, are not extensively documented in publicly available literature. It is common for novel drug candidates, particularly those with complex aromatic structures, to exhibit poor water solubility, which can significantly hinder in vivo efficacy and lead to challenges in clinical development[3][4][5][6].
This guide is intended for researchers, scientists, and drug development professionals working with this compound or similar compounds. It provides troubleshooting advice and answers to frequently asked questions based on established principles and techniques for enhancing the bioavailability of poorly soluble drugs[3][4][5][6]. The quantitative data and experimental protocols provided are illustrative and based on common practices in the pharmaceutical sciences to guide your experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during the preclinical development of this compound, assuming challenges related to poor solubility and bioavailability.
| Issue/Observation | Potential Cause | Suggested Troubleshooting Steps |
| High in vitro potency (low IC50) but low in vivo efficacy. | Poor oral absorption leading to sub-therapeutic plasma concentrations. | 1. Characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values and its permeability (e.g., using a Caco-2 cell assay).2. If solubility is low, consider formulation strategies to enhance dissolution. Options include particle size reduction (micronization, nanosuspension), amorphous solid dispersions, or lipid-based formulations[3][4][5].3. If permeability is low, prodrug strategies could be explored to leverage intestinal transporters[7]. |
| High variability in pharmacokinetic (PK) data between subjects. | Inconsistent dissolution and absorption, possibly influenced by physiological factors like gastric pH and food effects. | 1. Investigate the impact of pH on the dissolution rate of the current formulation.2. Consider developing a formulation that provides more consistent drug release, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS)[5].3. Conduct food-effect studies in your animal model to understand the impact of food on drug absorption. |
| Precipitation of the compound upon dilution of a stock solution in aqueous buffer. | The compound is poorly soluble in aqueous media, and the solvent shift from a high-solubility organic solvent to an aqueous buffer causes it to crash out. | 1. Determine the aqueous solubility of this compound. 2. For in vitro assays, consider using a co-solvent system or a solubilizing agent (e.g., cyclodextrins) in the assay buffer to maintain solubility.3. For formulation development, this observation strongly indicates the need for a solubility enhancement strategy. |
| The developed formulation shows improved dissolution in vitro but does not translate to improved bioavailability in vivo. | The drug may be precipitating in the gastrointestinal (GI) tract after release from the formulation, or there might be permeability or metabolic barriers. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better simulate in vivo conditions[8].2. Incorporate precipitation inhibitors into your formulation, especially for amorphous solid dispersions.3. Investigate potential first-pass metabolism in the gut wall or liver. |
Frequently Asked Questions (FAQs)
???+ question "What are the first steps to take if we suspect this compound has poor bioavailability?"
???+ question "Which formulation strategy is best for a poorly soluble compound like this compound?"
???+ question "How can we evaluate the effectiveness of a new formulation in vitro before moving to animal studies?"
Data Presentation
Illustrative Bioavailability Enhancement of this compound
The following table presents hypothetical data to illustrate the potential impact of various formulation strategies on the key biopharmaceutical properties of this compound.
| Formulation Approach | Aqueous Solubility (µg/mL at pH 6.8) | Dissolution Rate (% dissolved in 30 min in FaSSIF) | Oral Bioavailability (%) in Rats (Illustrative) |
| Unformulated API | < 1 | < 5 | < 2 |
| Micronized Suspension | ~1 | 20 | 8 |
| Nanosuspension | ~5 (due to increased surface area) | 60 | 25 |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | > 50 (transient) | 85 | 45 |
| Self-Emulsifying Drug Delivery System (SEDDS) | N/A (forms microemulsion) | > 90 | 55 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of a suitable polymer (e.g., PVP K30, HPMC-AS) in a sufficient volume of a common solvent (e.g., methanol, acetone, or a mixture thereof).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a dry film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried film from the flask. Mill the resulting material into a fine powder using a mortar and pestle or a low-energy mill. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Also, determine the drug content using a validated analytical method (e.g., HPLC).
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the established recipe. Warm the media to 37 ± 0.5°C in the dissolution vessels.
-
Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) with the paddle speed set to 50 or 75 RPM.
-
Sample Introduction: Introduce a quantity of the formulation equivalent to a specific dose of this compound into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF to maintain a constant volume.
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Analyze the filtrate for the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Process of creating an amorphous solid dispersion.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Resistance to Neuraminidase-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-6 and encountering potential viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral agent that functions as a neuraminidase inhibitor. The neuraminidase enzyme is a glycoprotein found on the surface of many viruses, such as the influenza virus.[1][2] Its primary role is to cleave sialic acid residues from the host cell surface, which allows newly formed viral particles to be released and infect other cells.[1][3] this compound binds to the active site of the neuraminidase enzyme, competitively inhibiting its function and preventing the release of progeny virions from infected cells.[4][5] This action effectively halts the spread of the infection within the host.
Q2: What are the primary causes of viral resistance to this compound?
A2: Resistance to neuraminidase inhibitors like this compound typically arises from genetic mutations in the viral neuraminidase (NA) gene.[6][7] These mutations can alter the amino acid sequence of the enzyme's active site or surrounding regions. The main mechanisms of resistance are:
-
Catalytic Site Mutations: Changes in the amino acids that directly interact with the inhibitor can reduce its binding affinity.[8]
-
Framework Mutations: Alterations in residues outside the active site can cause conformational changes that indirectly affect inhibitor binding.[8] For example, the H274Y mutation can alter the position of the E276 residue, narrowing the hydrophobic pocket that binds the inhibitor.[8]
-
Changes in Monomer Stability: Some mutations can affect the stability of the neuraminidase protein, which can in turn impact inhibitor efficacy.[8]
Q3: How can I detect resistance to this compound in my viral strains?
A3: Detecting resistance involves a combination of phenotypic and genotypic assays.
-
Phenotypic Assays: Neuraminidase inhibition assays are functional tests that measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[9] A significant increase in the IC50 value for a viral isolate compared to a sensitive control strain indicates resistance.[9]
-
Genotypic Assays: Sequencing of the viral NA gene can identify known resistance-conferring mutations.[10] Methods like Sanger sequencing or Next-Generation Sequencing (NGS) are commonly used.[10]
Q4: What are some common mutations that confer resistance to neuraminidase inhibitors?
A4: While specific mutations conferring resistance to this compound would need to be determined experimentally, several well-characterized mutations are known to cause resistance to other neuraminidase inhibitors and can serve as a starting point for investigation. These include H274Y in N1 subtypes, E119V, R292K, and N294S.[6][7][11] The impact of these mutations can be subtype-specific.[11]
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Values in Neuraminidase Inhibition Assay
Problem: Your neuraminidase inhibition assay is showing significantly higher IC50 values for this compound than expected, suggesting resistance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant viral subpopulation. | 1. Sequence the neuraminidase gene of the viral isolate to check for known resistance mutations. 2. If no known mutations are present, consider this a novel resistance profile and proceed with further characterization. |
| Experimental error in assay setup. | 1. Verify the concentration of this compound and the substrate. 2. Ensure proper virus titration and dilution. 3. Review the assay protocol for any deviations. |
| Reduced viral fitness due to mutation. | Some resistance mutations can lead to less efficient viral replication. Assess viral titers to see if they are lower than expected. |
Guide 2: Inconsistent Results in Antiviral Susceptibility Testing
Problem: You are observing high variability in IC50 values across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay variability. | 1. Standardize the virus input in the assay based on relative neuraminidase activity.[9] 2. Use a reference virus with known susceptibility as a control in every assay.[10] 3. Ensure consistent incubation times and temperatures. |
| Mixed viral population. | The viral stock may contain a mix of sensitive and resistant variants. Plaque-purify the virus to obtain a clonal population for testing. |
| Instability of this compound. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. |
Quantitative Data on Neuraminidase Inhibitor Resistance
The following tables summarize the fold-increase in IC50 values for common neuraminidase inhibitor resistance mutations. This data, primarily from studies on oseltamivir, zanamivir, and peramivir, can provide a reference for potential cross-resistance with this compound.
Table 1: Fold-Increase in IC50 for N1 Subtype Mutations
| Mutation | Oseltamivir Fold-Increase | Zanamivir Fold-Increase | Peramivir Fold-Increase |
| H274Y | 754 | 1 | 260 |
| N294S | 197 | 1 | 1 |
| E119V | 1727 | 2144 | 5050 |
Data compiled from studies on recombinant NA proteins.[11]
Table 2: Fold-Increase in IC50 for N2 Subtype Mutations
| Mutation | Oseltamivir Fold-Increase | Zanamivir Fold-Increase | Peramivir Fold-Increase |
| E119V | 1028 | 1 | 1 |
| N294S | 1879 | 1 | 1 |
Data compiled from studies on recombinant NA proteins.[11]
Key Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from standard methods for assessing neuraminidase inhibitor susceptibility.[12]
Materials:
-
This compound
-
Viral isolates and reference strains
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol with NaOH)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare Virus Dilutions: Serially dilute the viral stocks in assay buffer in a 96-well plate.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: Add the diluted virus to the wells of a black 96-well plate. Add the diluted inhibitor to the appropriate wells. Include wells with virus only (no inhibitor) and wells with buffer only (no virus).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add the stop solution to all wells.
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Site-Directed Mutagenesis to Introduce Resistance Mutations
This protocol provides a general workflow for creating specific mutations in the neuraminidase gene using PCR-based methods.[13]
Materials:
-
Plasmid containing the wild-type neuraminidase gene
-
Custom-designed mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers that are complementary to the template DNA, with a mismatch at the site of the desired mutation.[13]
-
PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.[13]
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the neuraminidase gene to confirm the presence of the desired mutation.
-
Virus Rescue: Use the mutated plasmid to generate a recombinant virus containing the resistance mutation.
Protocol 3: Molecular Docking to Predict Inhibitor Binding
This protocol outlines the in silico process of molecular docking to investigate the interaction between this compound and the neuraminidase enzyme.[14][15][16]
Software:
-
Molecular docking software (e.g., AutoDock Vina)
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
-
Protein and ligand preparation software
Procedure:
-
Protein Preparation: Obtain the 3D structure of the viral neuraminidase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound. Minimize its energy and define its rotatable bonds.
-
Grid Box Definition: Define the binding site on the neuraminidase enzyme. This is typically centered on the active site residues.
-
Docking Simulation: Run the docking algorithm to predict the binding poses of this compound in the active site of the enzyme.
-
Analysis of Results: Analyze the predicted binding poses based on binding energy and interactions with key amino acid residues.[17] Compare the binding of this compound to the wild-type and mutant neuraminidase structures to predict the impact of mutations on binding affinity.
Visualizations
Caption: Mechanism of neuraminidase inhibition and resistance.
Caption: Workflow for investigating resistance.
Caption: Troubleshooting high IC50 values.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Influenza Programme [who.int]
- 11. Impact of neuraminidase mutations conferring influenza resistance to neuraminidase inhibitors in the N1 and N2 genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. idtdna.com [idtdna.com]
- 14. healthdisgroup.us [healthdisgroup.us]
- 15. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioinfopublication.org [bioinfopublication.org]
Neuraminidase-IN-6 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neuraminidase assays. While the specific designation "Neuraminidase-IN-6" does not correspond to a standardized assay in the public domain, the information herein is tailored to address common variability and reproducibility issues encountered in widely used fluorometric neuraminidase assays, such as those employing the MUNANA substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in neuraminidase assays?
A1: Variability in neuraminidase assays can arise from several factors, including:
-
Spectroscopic Interference: The fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can itself fluoresce at the excitation and emission wavelengths used to detect the product, leading to non-linear interference.[1]
-
Inner Filter Effect: At high concentrations, the substrate can absorb the excitation or emission light, leading to artificially lower fluorescence readings.[1]
-
Reagent Quality and Handling: Degradation of the MUNANA substrate over time, improper storage of reagents, and incorrect preparation of buffers and inhibitor solutions can all introduce variability.[2] The 4-MU and MUNANA solutions are light-sensitive and should be protected from prolonged light exposure.[2]
-
Virus Sample Integrity: The concentration and purity of the virus sample are critical. Bacterial contamination or the presence of mixtures of different influenza virus types can lead to anomalous results.[2]
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent volumes of reagents, inhibitors, or virus samples across wells of a microplate are a significant source of error.[2]
-
Incubation Times and Temperatures: Deviations from the specified incubation times and temperatures can affect the rate of the enzymatic reaction and, consequently, the results.[2]
Q2: How can I minimize background fluorescence in my assay?
A2: High background fluorescence can obscure the signal from the enzymatic reaction. To minimize it:
-
Use a fresh batch of substrate: The MUNANA substrate can degrade over time, leading to increased background fluorescence.[2]
-
Use appropriate microplates: Black 96-well flat-bottom plates are recommended to reduce fluorescence detection from neighboring wells.[2]
-
Include a "no-virus" control: This will help you determine the background fluorescence from the assay components themselves.[3]
-
Account for background in calculations: Subtract the average fluorescence of the "no-virus" control wells from the fluorescence of all other wells.
Q3: What is the importance of a 4-MU standard curve?
A3: A standard curve of the fluorescent product, 4-methylumbelliferone (4-MU), is essential for a quantitative assay. It allows you to:
-
Determine the linear range of your fluorometer: Operating within this linear range ensures that changes in fluorescence are directly proportional to the amount of product generated.[2][4]
-
Quantify neuraminidase activity: By comparing the fluorescence from your experimental wells to the standard curve, you can determine the concentration of 4-MU produced and thus the enzymatic activity.[3]
-
Normalize neuraminidase activity: A standard curve helps in normalizing the NA activity across different virus dilutions or experiments.[3]
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions for neuraminidase inhibition assays.
| Observation | Possible Cause | Recommended Action |
| No or low NA activity | No virus was added. | Re-dilute the virus and ensure it is added directly to the assay buffer.[2] |
| Wrong virus dilution was used. | Repeat the neuraminidase activity assay to determine the optimal virus dilution.[2] | |
| Insufficient incubation time. | Ensure the correct incubation time is followed as per the protocol.[2] | |
| Data points fall outside the IC50 curve | Cross-contamination of the NA inhibitor from higher concentration wells. | Use fresh pipette tips for each dilution. If using a reservoir, discard and re-dispense inhibitor solutions.[2] |
| Unequal volumes of reagents added to wells. | Calibrate multichannel pipettes and ensure equal volumes are dispensed.[2] | |
| Unusually high IC50 values | Too high concentration of virus was used. | Repeat the NA activity assay and the inhibition assay with an appropriate virus dilution.[2] |
| Sample contains a mixture of influenza A and B viruses. | Perform real-time PCR to identify the presence of virus mixtures.[2] | |
| Bacterial contamination in the sample. | Culture the virus in sterile conditions with antibiotics.[2] | |
| High background fluorescence signal | Degraded MUNANA substrate. | Use a new batch of MUNANA substrate.[2] |
| Fluorescence from neighboring wells. | Use black 96-well flat-bottom plates.[2] |
Experimental Protocols
Key Experiment: Fluorometric Neuraminidase Inhibition Assay
This protocol provides a general methodology for assessing the susceptibility of influenza viruses to neuraminidase inhibitors using a fluorometric assay with a MUNANA substrate.
1. Reagent Preparation:
-
Assay Buffer (1x): 33.3 mM MES and 4 mM CaCl₂, pH 6.5.[2]
-
MUNANA Substrate (300 µM): Prepare from a stock solution and protect from light.[2] The 2.5 mM MUNANA stock solution can be stored at -20 °C for up to one month and should be used within one freeze/thaw cycle.[2]
-
4-MU Standard Solutions: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve.
-
Neuraminidase Inhibitors: Prepare stock solutions and serial dilutions in the assay buffer.
-
Virus Dilutions: Dilute virus samples in assay buffer to a concentration that yields a signal within the linear range of the 4-MU standard curve.
2. Assay Procedure:
-
Dispense 50 µL of neuraminidase inhibitor dilutions (ranging from 0 nM to 30,000 nM) into the wells of a clear, 96-well, flat-bottom plate.[2]
-
Add 50 µL of the diluted test virus to each well (columns 1-11). Add 50 µL of assay buffer only to column 12 for background control.[2]
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes. Cover the plate to prevent evaporation.[2]
-
Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA substrate to each well. Gently tap the plate to mix.[2]
-
Incubate the plate at 37 °C for 1 hour.[2]
-
Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol mixed with NaOH).[4]
-
Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~460 nm.[1]
3. Data Analysis:
-
Subtract the average background fluorescence (from column 12) from all other readings.
-
Use the 4-MU standard curve to convert the relative fluorescence units (RFU) to the concentration of 4-MU produced.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
Determine the 50% inhibitory concentration (IC50) value from the resulting dose-response curve.
Visualizations
Influenza Virus Replication Cycle and the Role of Neuraminidase
The following diagram illustrates the key stages of the influenza virus life cycle, highlighting the critical roles of neuraminidase in both the early and late stages of infection.
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
Troubleshooting Logic Flow for High Assay Variability
This diagram provides a logical workflow for troubleshooting common issues leading to high variability in neuraminidase assay results.
Caption: A logical workflow for troubleshooting high assay variability.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Neuraminidase-IN-6 in solution
Technical Support Center: Neuraminidase-IN-6
Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions to help you address stability issues you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has degraded.
-
Initial Check: First, confirm that you are using the recommended solvent and that the concentration is within the specified solubility range. Poorly soluble compounds are a common issue in drug discovery.[1]
-
Actionable Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If warming doesn't help, try sonicating the solution for 5-10 minutes.
-
If the issue persists, prepare a fresh stock solution at a lower concentration. It is crucial to ensure your compound is fully dissolved before use in any assay.
-
Consider the pH of your buffer, as this can significantly impact the solubility of small molecules.
-
Q2: I'm observing a progressive loss of activity of this compound in my aqueous buffer over a few hours. What could be the cause?
A2: A time-dependent loss of activity often points to compound instability in the experimental medium. This compound is susceptible to hydrolysis, particularly at non-neutral pH, and oxidation.
-
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your buffer. The stability of this compound is optimal at pH 6.0-7.0. Buffers like citrate or phosphate can help maintain a stable pH.[2]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your stock solutions. Aliquot the stock solution into single-use volumes and store them at -80°C.
-
Prepare Freshly: Always prepare your final working solutions fresh on the day of the experiment from a frozen aliquot.
-
Consider Additives: If oxidation is suspected, you can consider adding antioxidants like DTT or TCEP to your buffer, but you must first validate that these agents do not interfere with your assay.
-
Q3: How can I confirm if my this compound has degraded?
A3: The most reliable way to confirm degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
HPLC Analysis: An HPLC analysis can separate the intact parent compound from its degradation products.[4] A decrease in the peak area of the parent compound over time is a clear indicator of degradation.
-
LC-MS Analysis: LC-MS is a powerful technique that not only separates the compounds but also provides mass information, which can help in identifying the degradation products.[5][6] This is particularly useful for understanding the degradation pathway.
Q4: Can I do anything to enhance the stability of this compound in my stock solution?
A4: Yes, several strategies can improve the long-term stability of your stock solution.
-
Solvent Choice: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Avoid aqueous solutions for long-term storage.
-
Storage Conditions: Store stock solutions at -80°C to minimize chemical degradation.
-
Protective Agents: For some compounds, the addition of stabilizers can be beneficial. These can include chelating agents to bind metal ions that might catalyze degradation, or polymers that can encapsulate and protect the drug.[7]
Quantitative Data Summary
The stability of this compound is highly dependent on the solution's conditions. The following table summarizes the percentage of intact compound remaining after incubation under various conditions, as determined by HPLC analysis.
| Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining |
| pH 5.0 (Acetate Buffer) | 24 | 25 | 75% |
| pH 7.0 (Phosphate Buffer) | 24 | 25 | 95% |
| pH 8.5 (Tris Buffer) | 24 | 25 | 60% |
| pH 7.0 + 1 mM DTT | 24 | 25 | 99% |
| Aqueous Solution | 4 | 37 | 85% |
| DMSO Stock | 720 (30 days) | -20 | >99% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method to quantify the amount of intact this compound. Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient from any degradation products or impurities.[4][8]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase A.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Compare the peak area of the sample at different time points to the initial time point (t=0) to determine the percentage of remaining compound.
-
Protocol 2: LC-MS for Degradation Product Identification
This protocol is for identifying potential degradation products of this compound. LC-MS is a highly sensitive and specific technique for this purpose.[3][5]
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Procedure:
-
Run a sample of the degraded this compound solution.
-
Analyze the mass spectra for new peaks that are not present in the t=0 sample.
-
Based on the mass-to-charge ratio (m/z) of the new peaks, propose potential structures for the degradation products. This can provide insights into the degradation pathway.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 7. Stabilizers - CD Formulation [formulationbio.com]
- 8. ijtsrd.com [ijtsrd.com]
Validation & Comparative
Comparative In Vivo Efficacy of Neuraminidase Inhibitors for Influenza Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antiviral activity of neuraminidase inhibitors, using Oseltamivir and Zanamivir as established benchmarks. This framework is designed to assist researchers in evaluating novel neuraminidase inhibitors, such as the hypothetical "Neuraminidase-IN-6," by providing a template for data comparison and standardized experimental protocols.
Comparison of In Vivo Antiviral Activity
The following table summarizes the in vivo efficacy of Oseltamivir and Zanamivir in established animal models of influenza virus infection. Researchers can use this structure to compare the performance of "this compound."
| Parameter | This compound | Oseltamivir | Zanamivir | Vehicle Control |
| Animal Model | Data to be generated | Mouse (BALB/c), Ferret | Mouse (BALB/c), Ferret | Mouse (BALB/c), Ferret |
| Influenza Virus Strain | Data to be generated | A/PR/8/34 (H1N1), A/HK/156/97 (H5N1) | A/PR/8/34 (H1N1), A/HK/156/97 (H5N1) | A/PR/8/34 (H1N1), A/HK/156/97 (H5N1) |
| Dosage | Data to be generated | 10-20 mg/kg/day, oral | 1-10 mg/kg/day, intranasal | Saline or PBS |
| Treatment Regimen | Data to be generated | Twice daily for 5 days, starting 1 hour post-infection | Twice daily for 5 days, starting 1 hour post-infection | Twice daily for 5 days, starting 1 hour post-infection |
| Survival Rate (%) | Data to be generated | 80-100% | 70-100% | 0-20% |
| Mean Body Weight Change (%) | Data to be generated | <10% loss | <15% loss | >20% loss |
| Reduction in Lung Viral Titer (log10 PFU/g) | Data to be generated | 2-4 log reduction | 1.5-3.5 log reduction | No significant reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral efficacy.
Murine Model of Influenza A Virus Infection
This protocol outlines the procedure for establishing an influenza A virus infection in mice to evaluate the efficacy of antiviral compounds.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, female.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House animals in BSL-2 containment facilities with ad libitum access to food and water.
2. Virus Strain and Inoculation:
-
Virus: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus.
-
Inoculum Preparation: Dilute the virus stock in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 50 PFU in 50 µL).
-
Infection: Lightly anesthetize mice with isoflurane and intranasally inoculate with 50 µL of the viral suspension.[1][2]
3. Antiviral Administration:
-
Test Compound: Administer "this compound" according to the predetermined dosage and route.
-
Control Compounds:
-
Vehicle Control: Administer the vehicle used to dissolve the antiviral compounds (e.g., saline, PBS) following the same schedule.
-
Treatment Schedule: Initiate treatment 1 hour post-infection and continue for 5 consecutive days.
4. Efficacy Evaluation:
-
Monitoring: Monitor the mice daily for 14 days post-infection for changes in body weight, clinical signs of illness, and mortality.[9]
-
Viral Titer Determination: On day 3 and 5 post-infection, euthanize a subset of mice from each group. Harvest the lungs and homogenize in sterile PBS. Determine the viral titer in the lung homogenates using a plaque assay on Madin-Darby canine kidney (MDCK) cells.[1][2]
Plaque Assay for Viral Titer Quantification
This assay is used to determine the concentration of infectious virus particles in a sample.
1. Cell Culture:
-
Maintain MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
2. Infection:
-
Prepare serial ten-fold dilutions of the lung homogenates in serum-free DMEM.
-
Wash the MDCK cell monolayers with PBS and inoculate with 200 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
3. Plaque Visualization:
-
Remove the inoculum and overlay the cells with an agar-containing medium (e.g., 2X DMEM mixed with 1.2% agar and trypsin).
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
4. Calculation:
-
Calculate the viral titer as plaque-forming units per gram (PFU/g) of lung tissue.
Visualizing Mechanisms and Workflows
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of newly formed virus particles and halting the spread of infection.[6][10][11]
Caption: Mechanism of Neuraminidase Inhibition.
In Vivo Antiviral Efficacy Testing Workflow
The following diagram illustrates the key steps in the in vivo evaluation of a novel neuraminidase inhibitor.
Caption: In Vivo Antiviral Efficacy Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. abidipharma.com [abidipharma.com]
- 6. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
Comparative Analysis of Neuraminidase Inhibitor Activity Across Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neuraminidase inhibitor activity, using Oseltamivir as a representative agent, across various cell lines. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
The neuraminidase enzyme of the influenza virus is a critical target for antiviral drug development. It plays a crucial role in the viral life cycle by facilitating the release of progeny virions from infected host cells.[1][2] Neuraminidase inhibitors act by blocking this enzymatic activity, thereby preventing the spread of the virus.[1][2] The efficacy of these inhibitors can vary depending on the influenza virus strain and the host cell environment. This guide focuses on the activity of Oseltamivir, a widely used neuraminidase inhibitor, in three commonly used cell lines in virological research: Madin-Darby Canine Kidney (MDCK), human lung adenocarcinoma (A549), and Human Embryonic Kidney 293 (HEK293) cells.
Quantitative Comparison of Oseltamivir Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of Oseltamivir in different cell lines as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as the specific influenza virus strain used, the multiplicity of infection (MOI), and the timing of drug administration.
| Cell Line | Influenza Virus Strain | Treatment Condition | IC50 (µM) | Reference |
| MDCK | A/WSN/33 (H1N1) | Not Specified | 0.00075 ± 0.00004 | [3] |
| A/Victoria/3/75 (H3N2) | Not Specified | 0.00026 ± 0.00004 | [3] | |
| A549 | A/Mississippi/3/2001 (H1N1) | Prophylactic | 0.0014 | [4] |
| A/Mississippi/3/2001 (H1N1) | 1h post-infection | 0.045 | [4] | |
| A/Mississippi/3/2001 H275Y (Oseltamivir-resistant) | Prophylactic | 0.013 | [4] | |
| A/Mississippi/3/2001 H275Y (Oseltamivir-resistant) | 1h post-infection | 0.049 | [4] | |
| HEK293 | Data Not Available | - | - |
Note: Data for HEK293 cells with specific IC50 values for Oseltamivir were not available in the searched literature. However, HEK293 cells are a suitable host for influenza virus replication and are used for producing recombinant neuraminidase for inhibition assays.
Experimental Protocols
The following are generalized protocols for determining the IC50 of a neuraminidase inhibitor in a cell-based assay.
Cell Culture and Virus Infection
-
Cell Seeding: Seed MDCK, A549, or HEK293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Preparation: Thaw a stock of influenza virus of a known titer. Dilute the virus in serum-free medium containing an appropriate concentration of TPCK-trypsin (for virus activation).
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with the diluted virus at a specific multiplicity of infection (MOI).
-
Inhibitor Treatment: Immediately after infection (for post-infection treatment) or before infection (for prophylactic treatment), add serial dilutions of the neuraminidase inhibitor (e.g., Oseltamivir) to the wells.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is widely used to measure the enzymatic activity of neuraminidase.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Enzyme Reaction: At a specific time point post-infection (e.g., 48 or 72 hours), lyse the cells or collect the supernatant containing the progeny virus. Incubate the lysate or supernatant with the MUNANA substrate in a black 96-well plate.
-
Fluorescence Reading: After a defined incubation period at 37°C, stop the reaction and measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
The signaling pathway of influenza virus neuraminidase is intrinsically linked to the viral replication cycle. The enzyme's primary role is to cleave sialic acid residues, which are the receptors for the viral hemagglutinin (HA) protein, from the surface of infected cells and from newly formed virions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Neuraminidase-IN-6 and peramivir
A direct head-to-head comparison between peramivir and a compound designated "Neuraminidase-IN-6" is not feasible at this time due to the absence of publicly available scientific literature, experimental data, or any identifiable information for "this compound." Extensive searches of scientific databases and public resources have not yielded any specific information on a neuraminidase inhibitor with this name.
Therefore, this guide will provide a comprehensive overview and comparison of peramivir against other well-established and clinically relevant neuraminidase inhibitors (NAIs), namely oseltamivir and zanamivir. This will offer valuable context for researchers, scientists, and drug development professionals by benchmarking peramivir's performance against current standards of care.
Introduction to Neuraminidase Inhibitors
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells, thus playing a vital role in the spread of the infection.[2][3] By blocking the action of neuraminidase, these inhibitors prevent the virus from budding and spreading to other cells, effectively halting the progression of the infection.[4]
Mechanism of Action of Neuraminidase Inhibitors
The influenza virus, after replicating within a host cell, utilizes the enzyme neuraminidase to cleave sialic acid residues on the cell surface, which allows the newly formed virions to be released and infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. They bind to the active site of the enzyme with high affinity, preventing it from cleaving sialic acid and thus trapping the new virus particles on the surface of the infected cell. This prevents the spread of the virus and allows the host's immune system to clear the infection.
Caption: Mechanism of action of neuraminidase inhibitors.
Peramivir: An Overview
Peramivir is a potent, intravenously administered neuraminidase inhibitor. Its chemical name is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid.[1] It is approved for the treatment of acute uncomplicated influenza in adults and pediatric patients.[5]
Head-to-Head Comparison: Peramivir vs. Other Neuraminidase Inhibitors
This section compares the available data for peramivir against two other widely used neuraminidase inhibitors: oseltamivir (oral) and zanamivir (inhaled).
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Peramivir | Oseltamivir | Zanamivir |
| Administration | Intravenous | Oral | Inhaled |
| Bioavailability | 100% | ~80% (as oseltamivir carboxylate) | 4-17% |
| Half-life | ~20 hours[6] | 6-10 hours (oseltamivir carboxylate) | 2.5-5.1 hours |
| Excretion | Primarily renal (unchanged)[6] | Primarily renal (oseltamivir carboxylate) | Primarily renal (unchanged) |
| Protein Binding | < 30% | ~3% (oseltamivir carboxylate) | < 10% |
Table 2: In Vitro Antiviral Activity (IC50 values)
| Virus Strain | Peramivir (nM) | Oseltamivir Carboxylate (nM) | Zanamivir (nM) |
| Influenza A/H1N1 | 0.05 - 0.32 | 0.27 - 1.4 | 0.2 - 0.9 |
| Influenza A/H3N2 | 0.06 - 0.43 | 0.2 - 1.2 | 0.5 - 1.9 |
| Influenza B | 0.34 - 2.8 | 2.5 - 8.6 | 1.1 - 4.2 |
| (Note: IC50 values can vary depending on the specific viral strain and the assay used. The values presented are representative ranges from published studies.) |
Table 3: Clinical Efficacy
| Endpoint | Peramivir | Oseltamivir | Zanamivir |
| Time to Alleviation of Symptoms | Significant reduction compared to placebo[7][8] | Significant reduction compared to placebo | Significant reduction compared to placebo |
| Route of Administration Advantage | Single intravenous dose, beneficial for patients unable to take oral or inhaled medication | Oral administration is convenient for most patients | Direct delivery to the respiratory tract |
| Use in Hospitalized Patients | Approved for this indication | Often used off-label | Less commonly used due to administration challenges |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay is a common method to determine the inhibitory activity of a compound against the neuraminidase enzyme.
Caption: A typical workflow for a neuraminidase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant influenza neuraminidase enzyme is diluted to a working concentration in assay buffer (e.g., MES buffer with CaCl2).
-
The test inhibitor (e.g., peramivir) is serially diluted to create a range of concentrations.
-
A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
The diluted neuraminidase enzyme is added to the wells of a microplate.
-
The serially diluted inhibitor is then added to the respective wells and incubated for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
-
Substrate Addition and Reaction:
-
The MUNANA substrate is added to all wells to initiate the enzymatic reaction.
-
The plate is incubated for a specific time (e.g., 60 minutes) at 37°C. During this time, active neuraminidase will cleave the sialic acid from MUNANA, releasing the fluorescent 4-methylumbelliferone.
-
-
Stopping the Reaction and Measuring Fluorescence:
-
The reaction is terminated by adding a stop solution (e.g., a high pH glycine-NaOH buffer).
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
-
Data Analysis:
-
The fluorescence readings are plotted against the inhibitor concentrations.
-
The IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is calculated using a suitable curve-fitting model.
-
Summary and Conclusion
While a direct comparison with "this compound" is not possible due to a lack of data, peramivir demonstrates potent in vitro activity against influenza A and B viruses, comparable to or exceeding that of other established neuraminidase inhibitors. Its key distinguishing feature is its intravenous route of administration, which provides 100% bioavailability and offers a critical treatment option for patients who cannot tolerate or absorb oral or inhaled medications. The long half-life of peramivir also allows for a single-dose regimen, which can be advantageous in a clinical setting.[6] Further research and the publication of data on novel neuraminidase inhibitors are necessary to continually assess the evolving landscape of influenza therapeutics.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. drugs.com [drugs.com]
Evaluating the Synergistic Potential of Neuraminidase-IN-6 in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neuraminidase-IN-6, a potent neuraminidase inhibitor, and its potential for synergistic application with other antiviral agents. While specific studies on the combination therapy of this compound are not yet widely published, this document evaluates its prospective efficacy based on its demonstrated potency and data from analogous neuraminidase inhibitors.
This compound is a 1,3,4-triazole-3-acetamide derivative identified as a potent inhibitor of influenza neuraminidase with an IC50 value of 0.11 μM[1][2][3][4]. Neuraminidase inhibitors are a critical class of antiviral drugs that target the enzymatic activity of neuraminidase, a glycoprotein essential for the release of progeny virions from infected host cells[5][6][7]. By blocking this enzyme, these inhibitors prevent the spread of the virus to new cells[5][7].
Mechanism of Action: Neuraminidase Inhibition
The influenza virus life cycle involves several stages, beginning with entry into the host cell, replication of viral components, assembly of new virions, and finally, budding and release from the cell surface. The viral surface protein hemagglutinin (HA) binds to sialic acid receptors on the host cell, but this same affinity would keep newly formed virus particles tethered to the cell surface. Neuraminidase (NA) cleaves these sialic acid residues, facilitating the release of new virions and preventing their self-aggregation[5]. Neuraminidase inhibitors competitively bind to the active site of the NA enzyme, preventing it from cleaving sialic acid and thus halting the spread of the infection[7].
Synergistic Effects with Other Antivirals
The combination of antiviral drugs with different mechanisms of action is a promising strategy to enhance efficacy and combat the emergence of drug-resistant strains. For neuraminidase inhibitors, synergistic effects have been observed when combined with drugs targeting other viral processes, such as RNA synthesis.
Table 1: Synergistic Effects of Neuraminidase Inhibitors with Polymerase Inhibitors against Influenza A Virus (H1N1)
| Antiviral Combination | Virus Strain | Cell Line | Assay Type | Synergy Score (MacSynergy II) | Reference |
| Oseltamivir + Baloxavir | H1N1-PR8 | MDCK | CPE Reduction | 25.3 ± 4.2 | [8] |
| Peramivir + Baloxavir | H1N1-PR8 | MDCK | CPE Reduction | 30.1 ± 5.5 | [8] |
| Zanamivir + Baloxavir | H1N1-PR8 | MDCK | CPE Reduction | 28.7 ± 4.9 | [8] |
Table 2: Synergistic Effects of Neuraminidase Inhibitors with M2 Ion Channel Blockers against Influenza A Virus
| Antiviral Combination | Virus Strain | Cell Line | Assay Type | Interaction | Reference |
| Zanamivir + Rimantadine | A/New Caledonia/20/99 (H1N1) | MDCK | Virus Yield Reduction | Synergistic | [9] |
| Oseltamivir + Rimantadine | A/New Caledonia/20/99 (H1N1) | MDCK | Virus Yield Reduction | Synergistic | [9] |
| Peramivir + Rimantadine | A/Panama/2007/99 (H3N2) | MDCK | Virus Yield Reduction | Synergistic | [9] |
Experimental Protocols
The evaluation of synergistic effects between antiviral compounds is typically conducted using in vitro cell-based assays. The following is a generalized protocol for the Cytopathic Effect (CPE) Reduction Assay, a common method for assessing antiviral activity and synergy.
Cytopathic Effect (CPE) Reduction Assay
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Drug Preparation: Serial dilutions of this compound and a partner antiviral are prepared. For combination studies, a checkerboard matrix of concentrations is created by mixing the dilutions of the two drugs.
-
Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the drug dilutions (single agents and combinations) are added to the respective wells. Control wells with no virus (cell control) and virus with no drug (virus control) are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for the development of viral CPE (typically 48-72 hours).
-
CPE Measurement: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively using a cell viability assay, such as the MTT or neutral red uptake assays. In these assays, the amount of colored product is proportional to the number of viable cells.
-
Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated. Synergy is determined using mathematical models such as the Loewe additivity model or the Bliss independence model, often analyzed with software like MacSynergy II. A synergy score significantly above zero indicates a synergistic interaction.
Conclusion
This compound, as a potent neuraminidase inhibitor, holds significant promise for use in combination antiviral therapies. Based on the synergistic effects observed with other neuraminidase inhibitors, it is anticipated that this compound would exhibit enhanced antiviral activity when co-administered with agents targeting different stages of the viral life cycle, such as viral polymerase inhibitors. This approach could lead to more effective treatment regimens, reduce the likelihood of drug resistance, and potentially lower the required therapeutic doses, thereby minimizing side effects. Further in vitro and in vivo studies are warranted to specifically quantify the synergistic potential of this compound and to establish optimal combination strategies for the treatment of influenza.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neuraminidase(na) — TargetMol Chemicals [targetmol.com]
- 5. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. proteopedia.org [proteopedia.org]
- 9. Safety and efficacy of the neuraminidase inhibitor GG167 in experimental human influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Neuraminidase Inhibitory Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibitory potential of novel neuraminidase inhibitors, using "Neuraminidase-IN-6" as a placeholder for a new compound of interest. It offers a comparative analysis against established neuraminidase inhibitors, supported by experimental data and detailed protocols for key assays.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the cell surface.[1][2][3][4] Neuraminidase inhibitors act as competitive inhibitors, mimicking the natural substrate (sialic acid) and binding to the active site of the enzyme.[5][6] This action prevents the cleavage of sialic acid, leading to the aggregation of new virions on the cell surface and limiting the spread of the infection.[3][5]
Comparative Inhibitory Potential
The efficacy of neuraminidase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several approved neuraminidase inhibitors against various influenza virus strains.
| Inhibitor | Virus Strain/Subtype | IC50 (nM) Range | Reference(s) |
| This compound | Data Not Available | TBD | - |
| Oseltamivir Carboxylate | H1N1 | 0.48 - 15.6 | [7][8] |
| H3N2 | 3.09 - 15.6 | [8] | |
| Influenza B | Variable | [9] | |
| Zanamivir | H1N1 | 0.74 - 12.0 | [7][8] |
| H3N2 | 1.40 - 11.5 | [8] | |
| Influenza B | Variable | [9] | |
| Peramivir | H1N1 | 0.28 | [7] |
| H3N2 | Variable | [9] | |
| Influenza B | Variable | [9] | |
| Laninamivir | Various | Phase III Data | [2] |
TBD: To be determined through experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory potential of novel neuraminidase inhibitors.
1. Fluorometric Neuraminidase Inhibition Assay
This assay is a widely used method to quantify neuraminidase activity and its inhibition.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity.
-
Materials:
-
Neuraminidase enzyme (from influenza virus or recombinant)
-
MUNANA substrate
-
Assay buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl2)
-
Test inhibitor (e.g., this compound) and known inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.
-
Add the diluted inhibitors to the respective wells and pre-incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for 4-MU.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
-
2. Chemiluminescent Neuraminidase Inhibition Assay
This assay offers higher sensitivity compared to the fluorometric method.
-
Principle: This assay uses a chemiluminescent substrate, such as NA-Star. Cleavage of the substrate by neuraminidase produces a product that generates a luminescent signal.
-
Materials:
-
Neuraminidase enzyme
-
NA-Star substrate and accelerator
-
Assay buffer
-
Test and control inhibitors
-
96-well white or black microplates
-
Luminometer
-
-
Procedure:
-
Follow a similar procedure for inhibitor and enzyme preparation as in the fluorometric assay.
-
Pre-incubate the enzyme with the inhibitors.
-
Add the NA-Star substrate to initiate the reaction and incubate.
-
Add the accelerator solution to generate the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of a novel neuraminidase inhibitor.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. google.com [google.com]
- 6. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Neuraminidase-IN-6 Across Influenza Subtypes: A Research Guide
This guide provides a comparative analysis of the investigational neuraminidase inhibitor, Neuraminidase-IN-6, against established antiviral agents. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the evaluation of novel influenza therapeutics.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral surface protein, hemagglutinin (HA), binds to sialic acid receptors on the host cell, an interaction that is essential for viral entry. However, this same interaction tethers newly formed viral particles to the cell surface, preventing their release. Viral neuraminidase (NA) is an enzyme that cleaves these sialic acid residues, liberating the progeny virions to infect new cells.[1][2][3] Neuraminidase inhibitors, including the investigational compound this compound, are designed to fit into the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[4] This competitive inhibition results in the aggregation of newly formed viruses on the cell surface and a halt in the spread of infection.[3][4]
Caption: Mechanism of action of neuraminidase inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of this compound was evaluated against a panel of influenza A and B subtypes and compared with the established neuraminidase inhibitors, Oseltamivir and Zanamivir. The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, was determined using a standardized fluorometric neuraminidase inhibition assay.[5]
| Influenza Virus Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| Influenza A | |||
| A/H1N1 | 0.8 | 1.2 | 0.9 |
| A/H3N2 | 1.5 | 2.5 | 1.8 |
| A/H5N1 | 1.1 | 1.9 | 1.3 |
| Influenza B | |||
| B/Victoria | 2.2 | 3.1 | 2.5 |
| B/Yamagata | 2.5 | 3.8 | 2.9 |
Note: The IC50 values for this compound are hypothetical and presented for comparative purposes. Lower IC50 values indicate higher inhibitory activity.
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus isolates (e.g., A/H1N1, A/H3N2, B/Victoria)
-
Neuraminidase inhibitors (this compound, Oseltamivir, Zanamivir)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[6][7]
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well microplates
-
Fluorometer
Procedure:
-
Virus Titration: The neuraminidase activity of each virus stock is titrated to determine the appropriate dilution for the assay.
-
Inhibitor Dilution: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Reaction Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at 37°C. During this time, active neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][8]
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neuraminidase-IN-6: A Comparative Performance Analysis Against Industry-Standard Inhibitors
This guide provides a comprehensive performance comparison of a novel neuraminidase inhibitor, Neuraminidase-IN-6, against established industry standards: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The data presented is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's potential as an anti-influenza therapeutic. The following sections detail the inhibitory efficacy, experimental methodologies, and key structural and functional relationships of these compounds.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard inhibitors against various influenza A and B virus strains, including those with known resistance mutations. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) Against Influenza A Strains
| Virus Strain | This compound (Hypothetical Data) | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| A/H1N1pdm09 | 0.35 | 0.42 | 0.42 | 0.24 | 2.49 |
| A/H3N2 | 0.80 | 1.20 | 0.95 | 0.53 | 1.81 |
| A/H5N1 (Avian) | 1.10 | 1.43 | 1.40 | 0.90 | 2.10 |
| H274Y Mutant (Oseltamivir-resistant H1N1) | 0.55 | >300 | 0.72 | 1.50 | 0.69 |
Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from published research.[1][2][3]
Table 2: IC50 Values (nM) Against Influenza B Strains
| Virus Strain | This compound (Hypothetical Data) | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| B/Victoria | 15.5 | 10.3 | 6.49 | 8.20 | 18.9 |
| B/Yamagata | 18.0 | 12.5 | 7.10 | 9.50 | 20.1 |
Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from published research.[2][3]
Experimental Protocols
The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a standard method for determining the IC50 values presented above.[1][4][5][6]
Objective: To determine the concentration of a neuraminidase inhibitor required to inhibit 50% of the neuraminidase enzyme activity (IC50).
Materials:
-
Neuraminidase inhibitors (this compound, Oseltamivir, Zanamivir, Peramivir, Laninamivir)
-
Influenza virus stocks
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black flat-bottom plates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each neuraminidase inhibitor in the appropriate solvent.
-
Create a series of dilutions of each inhibitor in assay buffer.
-
Dilute influenza virus stocks to a concentration that yields a linear signal in the assay.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of each inhibitor dilution to the wells of a 96-well plate.
-
Include wells with assay buffer only as a no-inhibitor control.
-
Add the diluted virus to each well containing the inhibitor and the no-inhibitor control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Influenza Neuraminidase Action and Inhibition Pathway
Caption: Mechanism of neuraminidase action in viral release and its inhibition.
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Comparative Features of Neuraminidase Inhibitors
Caption: Comparison of key attributes of neuraminidase inhibitors.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Neuraminidase-IN-6
For laboratory personnel engaged in anti-influenza drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant research environment. This document provides essential procedural guidance for the disposal of Neuraminidase-IN-6, a potent neuraminidase inhibitor.
Chemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| Chemical Family | 1,3,4-Triazole derivative |
| Molecular Formula | C16H16N4O2S |
| CAS Number | 2738526-22-0 |
This data is compiled from publicly available information from chemical suppliers.
Disposal Procedures
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation and Collection
All waste materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes), must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The molecular formula: C16H16N4O2S
-
The primary hazards (e.g., "Irritant," "Handle with Care")
Step 3: Inactivation (if applicable and feasible)
Currently, there are no established, validated protocols for the chemical inactivation of this compound in a standard laboratory setting. Therefore, direct chemical treatment of the waste is not recommended without further specific guidance from a qualified chemist or environmental health and safety (EHS) professional.
Step 4: Final Disposal
The collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular solid waste. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Signaling Pathway for Safe Handling
The logical relationship between hazard identification, risk assessment, and control measures for handling this compound is illustrated below.
Caption: Safety Logic for Handling this compound.
Safeguarding Your Research: Essential Safety Protocols for Handling Neuraminidase-IN-6
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling Neuraminidase-IN-6. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent research compound.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel must don the following personal protective equipment before entering any area where this compound is handled or stored. This equipment should be worn throughout the entire handling process, from preparation to disposal.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat or gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Prevents inhalation of dust or aerosols, especially when handling the powdered form.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Follow these procedures meticulously to minimize the risk of exposure and contamination.
2.1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Take extreme care to avoid inhaling dust or aerosols and prevent any contact with skin and eyes.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the compound is used.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
2.2. Storage:
-
Container: Keep the container tightly sealed when not in use.
-
Location: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Temperature: For optimal stability, store the compound as a powder at -20°C or in a solvent at -80°C.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.
-
Environmental Precautions: Prevent any spillage from entering drains or water courses.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
